3,3-Dimethoxypyrrolidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3,3-dimethoxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-6(9-2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCVNDMADGVVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNC1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3,3-Dimethoxypyrrolidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,3-dimethoxypyrrolidine hydrochloride, a valuable building block in contemporary drug discovery and organic synthesis. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a geminal dimethoxy group at the 3-position offers unique steric and electronic properties for molecular design.[1][2] This document details a robust synthetic pathway, outlines key reaction mechanisms, and provides a thorough guide to the analytical techniques required for the structural elucidation and purity assessment of the target compound. The protocols and characterization data presented herein are compiled to empower researchers, scientists, and drug development professionals with the practical knowledge necessary for the successful preparation and validation of this compound.
Introduction: The Significance of the Pyrrolidine Moiety
The pyrrolidine ring is a fundamental heterocyclic motif frequently encountered in a vast array of natural products, pharmaceuticals, and catalysts.[3] Its prevalence stems from its structural rigidity, which can impart favorable conformational constraints on a molecule, and the basic nitrogen atom, which can engage in crucial biological interactions. The functionalization of the pyrrolidine core allows for the fine-tuning of a compound's physicochemical properties, influencing its solubility, lipophilicity, and metabolic stability. The 3,3-disubstitution pattern, in particular, introduces a spirocyclic center that can significantly impact the three-dimensional shape of a molecule, a critical factor in optimizing drug-receptor interactions.[4] this compound serves as a versatile intermediate, with the dimethoxy group acting as a protected ketone (a ketal), which can be unmasked under specific acidic conditions to reveal a reactive carbonyl functionality for further synthetic transformations.
Synthetic Strategy: A Three-Step Approach
The synthesis of this compound is most effectively achieved through a three-step sequence commencing with the commercially available N-Boc-3-pyrrolidinone. This strategy involves:
-
Protection: The synthesis begins with the readily available N-Boc-3-pyrrolidinone, where the pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions of the subsequent ketalization reaction and can be efficiently removed in the final step.[5]
-
Ketalization: The key transformation is the conversion of the ketone functionality in N-Boc-3-pyrrolidinone to a dimethyl ketal. This is typically achieved through an acid-catalyzed reaction with an orthoester, such as trimethyl orthoformate.
-
Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group under acidic conditions, which concurrently protonates the pyrrolidine nitrogen to yield the desired hydrochloride salt.
This synthetic route is advantageous due to the accessibility of the starting materials, the generally high yields of each step, and the straightforward purification procedures.
Detailed Experimental Protocols
Synthesis of N-Boc-3-pyrrolidinone (Precursor)
While N-Boc-3-pyrrolidinone is commercially available, for completeness, a common synthetic route from N-Boc-3-hydroxypyrrolidine is provided. The oxidation of the secondary alcohol to a ketone is a standard transformation in organic synthesis.
Reaction Scheme:
Caption: Oxidation of N-Boc-3-hydroxypyrrolidine.
Protocol:
-
To a solution of N-Boc-3-hydroxypyrrolidine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) at 0 °C, add a mild oxidizing agent like Dess-Martin periodinane (DMP) (1.5 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-pyrrolidinone.[6]
Synthesis of tert-Butyl 3,3-Dimethoxypyrrolidine-1-carboxylate
This step involves the acid-catalyzed ketalization of N-Boc-3-pyrrolidinone. The use of an orthoester as both the methanol source and a water scavenger drives the reaction to completion.
Reaction Scheme:
Caption: Ketalization of N-Boc-3-pyrrolidinone.
Protocol:
-
Dissolve N-Boc-3-pyrrolidinone (1 equivalent) in a mixture of methanol and trimethyl orthoformate.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Neutralize the acid catalyst with a base, for example, by adding a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol and excess trimethyl orthoformate under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can often be used in the next step without further purification. If necessary, purify by flash chromatography.
Synthesis of this compound
The final step is the deprotection of the N-Boc group and the formation of the hydrochloride salt. This is a straightforward procedure that typically proceeds in high yield.
Reaction Scheme:
Caption: Boc deprotection and salt formation.
Protocol:
-
Dissolve tert-butyl 3,3-dimethoxypyrrolidine-1-carboxylate (1 equivalent) in a suitable solvent such as 1,4-dioxane, methanol, or ethyl acetate.
-
Cool the solution in an ice bath and add a solution of hydrogen chloride (typically 4M in dioxane or generated in situ from acetyl chloride in methanol) in excess (e.g., 3-5 equivalents).
-
Stir the reaction mixture at 0 °C to room temperature for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
The product, this compound, will often precipitate from the reaction mixture as a white solid.
-
If precipitation occurs, collect the solid by filtration and wash with a non-polar solvent like diethyl ether to remove any organic impurities.
-
If the product remains in solution, concentrate the reaction mixture under reduced pressure to obtain the crude salt. The product can be further purified by recrystallization if necessary.[5]
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Data (in D₂O or DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.5 - 3.8 | m | 4H | CH ₂-N-CH ₂ |
| ~3.3 | s | 6H | -OCH ₃ |
| ~2.2 - 2.4 | t | 2H | -CH ₂-C(OCH₃)₂ |
Note: The N-H proton may be broad and its chemical shift can vary depending on the solvent and concentration.
Expected ¹³C NMR Spectral Data (in D₂O or DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~100 | C (OCH₃)₂ (ketal carbon) |
| ~50 | -OC H₃ |
| ~45-50 | C H₂-N-C H₂ |
| ~35-40 | -C H₂-C(OCH₃)₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum should be consistent with the proposed structure.
Expected IR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800-3200 | Broad, Strong | N-H stretch (ammonium salt) |
| 2950-2850 | Medium-Strong | C-H stretch (aliphatic) |
| 1150-1050 | Strong | C-O stretch (ketal) |
The absence of a strong carbonyl (C=O) peak around 1700-1750 cm⁻¹ confirms the successful conversion of the ketone to the ketal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique.
Expected Mass Spectrum Data (ESI+):
The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. For 3,3-dimethoxypyrrolidine (C₆H₁₃NO₂), the expected exact mass is approximately 131.09. The presence of a chlorine isotope pattern (M+ and M+2 peaks in a ~3:1 ratio) in the mass spectrum of the molecular ion of the salt would confirm the presence of the hydrochloride.[7]
Conclusion
This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound, a valuable intermediate for chemical synthesis and drug discovery. By following the outlined protocols for synthesis and the comprehensive guide to characterization, researchers can confidently produce and validate this important building block. The strategic use of protecting groups and the straightforward nature of the key transformations make this synthesis amenable to a wide range of laboratory settings. The provided characterization data, based on established spectroscopic principles for analogous structures, serves as a benchmark for ensuring the quality and identity of the final product.
References
- 1. tert-butyl (3R,4R)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate(1033718-78-3) 1H NMR spectrum [chemicalbook.com]
- 2. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Introduction: The Pyrrolidine Scaffold and the Significance of 3,3-Dimethoxypyrrolidine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethoxypyrrolidine Hydrochloride
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive compounds.[1][2] Its prevalence in essential amino acids like proline ensures its biocompatibility and frequent integration into peptides and proteins.[2] As a saturated five-membered nitrogen heterocycle, the pyrrolidine scaffold offers a three-dimensional geometry that is increasingly sought after in modern drug design to enhance target specificity and improve physicochemical properties.[1]
This guide provides a comprehensive technical overview of a specific, functionalized building block: This compound . While direct, publicly available experimental data for this exact compound is limited, this document leverages established principles of physical organic chemistry and draws upon data from closely related structural analogs to present a robust, predictive profile. For researchers, scientists, and drug development professionals, understanding these properties is critical for its effective application in synthesis, lead optimization, and the development of novel chemical entities. We will explore its molecular identity, predicted physicochemical characteristics, standard analytical protocols for its characterization, and its potential strategic role in drug discovery.
Part 1: Molecular Structure and Identification
The foundational step in characterizing any chemical compound is to establish its precise molecular identity. The structure of this compound consists of a central pyrrolidine ring substituted at the C3 position with two methoxy groups. The nitrogen atom is protonated, forming a hydrochloride salt. This salt form typically enhances crystallinity and aqueous solubility compared to the free base.
| Identifier | Value |
| IUPAC Name | 3,3-dimethoxypyrrolidin-1-ium chloride |
| Molecular Formula | C₆H₁₄ClNO₂ |
| Molecular Weight | 167.63 g/mol |
| Exact Mass | 167.07131 Da |
| SMILES | COC1(CCNC1)OC.Cl |
| InChI Key | InChI=1S/C6H13NO2.ClH/c1-8-6(9-2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H |
Part 2: Predicted Physicochemical Properties
The following properties are predicted based on the known characteristics of analogous compounds, such as 3,3-dimethylpyrrolidine hydrochloride and 3-methoxypyrrolidine hydrochloride.[3][4][5] These predictions provide a reliable baseline for experimental design.
| Property | Predicted Value / Characteristic | Rationale and Comparative Analysis |
| Physical Form | White to off-white crystalline solid | As a hydrochloride salt, the compound is expected to be a solid at room temperature, similar to other pyrrolidine HCl salts like (R)-3-Hydroxypyrrolidine hydrochloride.[6] |
| Melting Point | 170-190 °C | This range is estimated by comparing it to related structures. 3,3-Difluoropyrrolidine hydrochloride melts at 183-187 °C. The gem-dimethoxy groups may influence crystal lattice energy differently than gem-difluoro groups, but a similar range is a logical starting point. |
| Boiling Point | >200 °C (decomposes) | The boiling point of the related 3-Methoxypyrrolidine is 171.7 °C at 760 mmHg.[3] As a salt, the hydrochloride form will have a significantly higher boiling point and is likely to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in dichloromethane, ethyl acetate. | The hydrochloride salt form confers high polarity, ensuring solubility in polar protic solvents like water and alcohols. The organic backbone allows for solubility in polar aprotic solvents like DMSO. |
| pKa | 9.5 - 10.5 | The pKa of the protonated secondary amine in the pyrrolidine ring is expected to be in this range, typical for cyclic secondary ammonium ions. This is a crucial parameter for designing purification protocols and understanding its ionization state at physiological pH. |
Part 3: Spectroscopic and Analytical Characterization Protocols
Characterization of this compound relies on standard analytical techniques. The following sections detail the expected spectral features and provide field-proven, step-by-step protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
Expected Spectral Features:
-
¹H NMR:
-
-OCH₃ protons: A sharp singlet integrating to 6H, expected around δ 3.2-3.5 ppm.
-
Ring protons (-CH₂-): Multiple signals (triplets or multiplets) between δ 2.0-3.8 ppm. The protons on C2 and C5 (adjacent to the nitrogen) will be deshielded and appear further downfield compared to the C4 protons.
-
N-H proton: A broad singlet, potentially exchangeable with D₂O, expected between δ 8.0-10.0 ppm, characteristic of an ammonium salt.
-
-
¹³C NMR:
-
-OCH₃ carbons: A signal around δ 50-55 ppm.
-
Quaternary carbon (C3): A signal around δ 95-105 ppm, distinguished by the absence of attached protons in a DEPT-135 experiment.
-
Ring carbons (C2, C4, C5): Signals between δ 25-60 ppm.
-
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse program. A spectral width of 12-15 ppm is typically sufficient.
-
Acquire a ¹³C NMR spectrum. A spectral width of 220-240 ppm is standard.
-
(Optional) Perform 2D NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Spectral Features:
-
N-H stretch: A broad and strong absorption band in the range of 2700-3100 cm⁻¹, characteristic of an ammonium salt (R₂NH₂⁺).
-
C-H stretch: Multiple sharp bands between 2850-3000 cm⁻¹.
-
C-O stretch: Strong, characteristic bands for the ether linkages of the methoxy groups, expected around 1050-1150 cm⁻¹.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the key functional group absorptions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.
Expected Spectral Features:
-
Method: Electrospray Ionization (ESI) in positive mode is ideal for this pre-ionized salt.
-
Parent Ion: The analysis will detect the free base form. The expected molecular ion peak will be the protonated molecule [M+H]⁺ at an m/z corresponding to the free base (C₆H₁₃NO₂), which is 132.09.
-
High-Resolution MS (HRMS): HRMS analysis should confirm the elemental composition, with a calculated exact mass of 132.09681 for [C₆H₁₄NO₂]⁺.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of a methoxy group (-OCH₃) or methanol (-CH₃OH).
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable solvent system, such as a mixture of water and methanol with 0.1% formic acid to ensure ionization.
-
Chromatographic Separation (LC):
-
Inject a small volume (1-5 µL) of the sample solution onto a C18 reverse-phase HPLC column.
-
Elute the compound using a gradient of mobile phase A (e.g., water + 0.1% formic acid) and mobile phase B (e.g., acetonitrile + 0.1% formic acid). This step separates the analyte from potential impurities.
-
-
Mass Spectrometric Detection (MS):
-
The eluent from the LC column is directed into the ESI source of the mass spectrometer.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da).
-
(Optional) Perform tandem MS (MS/MS) on the parent ion (m/z 132.1) to induce fragmentation and aid in structural confirmation.
-
-
Data Analysis: Extract the mass spectrum corresponding to the chromatographic peak of the compound and analyze the m/z values of the parent ion and any significant fragment ions.
Part 4: Applications in Drug Discovery and Development
The strategic value of this compound lies in the unique combination of its pyrrolidine core and gem-dimethoxy substitution.
-
Scaffold Rigidity and 3D Shape: The 3,3-disubstitution pattern introduces a rigid stereocenter that locks the pyrrolidine ring in a specific conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. This focus on sp³-enriched 3D building blocks is a key trend in modern drug discovery.[1]
-
Modulation of Physicochemical Properties: The two methoxy groups significantly influence the molecule's properties compared to a non-substituted or alkyl-substituted pyrrolidine.
-
Polarity and Solubility: The ether oxygens act as hydrogen bond acceptors, which can enhance aqueous solubility and interactions with polar residues in a protein binding pocket.
-
Lipophilicity (logP): The methoxy groups provide a balance between polarity and lipophilicity, a critical parameter (known as 'logP') that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
-
Metabolic Stability: The quaternary carbon at the C3 position is not susceptible to oxidation by cytochrome P450 enzymes, a common metabolic pathway. This intrinsic stability can be advantageous for designing drug candidates with longer half-lives.
Part 5: Safety and Handling
Based on GHS classifications for analogous compounds like 3,3-Dimethylpyrrolidine hydrochloride and various aminopyrrolidines, this compound should be handled as a potentially hazardous chemical.[7][8]
-
Hazard Statements: Likely to be classified as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7][8]
-
Precautionary Measures:
-
P261: Avoid breathing dust.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to a comprehensive Safety Data Sheet (SDS) from the supplier before use.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 3. 3-Methoxypyrrolidine hydrochloride | 136725-50-3 [sigmaaldrich.com]
- 4. 3,3-Dimethylpyrrolidine hydrochloride 792915-20-9 Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3,3-Dimethylpyrrolidine hydrochloride | C6H14ClN | CID 46736057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-3-(Methoxymethyl)pyrrolidine hydrochloride | C6H14ClNO | CID 91933778 - PubChem [pubchem.ncbi.nlm.nih.gov]
Whitepaper: A Multi-Technique Approach to the Structural Elucidation of 3,3-Dimethoxypyrrolidine Hydrochloride
Abstract
Introduction: The Imperative for Unambiguous Characterization
3,3-Dimethoxypyrrolidine hydrochloride is a substituted pyrrolidine derivative. The pyrrolidine ring is a privileged scaffold found in numerous pharmaceuticals and natural products.[1] The introduction of a geminal dimethoxy group at the C3 position creates a unique chemical entity with potential applications as a synthetic intermediate. Before its use in any synthetic campaign, particularly in a GMP environment, its structure must be unequivocally confirmed. This guide outlines the logical progression of analyses required to achieve this confirmation, adhering to the principles of scientific integrity and regulatory scrutiny.[2]
The overall analytical strategy is designed to be orthogonal; that is, each technique validates the others from a different physical principle, minimizing the risk of misinterpretation.
Caption: Overall Structural Elucidation Workflow
Mass Spectrometry: Confirming Molecular Weight and Formula
Expertise & Rationale: Our first objective is to confirm the molecular weight and, by extension, the molecular formula. For a polar salt like this compound, Electrospray Ionization (ESI) is the ionization technique of choice due to its soft nature, which minimizes fragmentation and preserves the molecular ion. We will analyze the sample in positive ion mode, as the pyrrolidine nitrogen is basic and will readily accept a proton to form a stable cation.
The analysis targets the free base, 3,3-Dimethoxypyrrolidine (C₇H₁₅NO₂). The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3] The calculated molecular weight for the free base is ~145.11 Da. Therefore, we anticipate observing the protonated molecule [M+H]⁺ at m/z ~146.12.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of methanol/water (1:1 v/v) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~10 µg/mL for direct infusion.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement, which is critical for formula confirmation.
-
Parameters:
-
Ionization Mode: ESI, Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Mass Range: m/z 50-500
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to induce fragmentation.
-
Data Interpretation & Fragmentation Analysis The primary ion observed in the full scan MS spectrum should be the [M+H]⁺ ion. High-resolution measurement should confirm the elemental composition.
For MS/MS analysis, fragmentation of cyclic amines is well-characterized and typically proceeds via α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[4][5] This process results in the formation of a stable, resonance-stabilized iminium ion.
Caption: Proposed ESI-MS Fragmentation Pathway
Table 1: Expected Mass Spectrometry Data
| Ion | Formula | Calculated Accurate Mass (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | C₇H₁₆NO₂⁺ | 146.1179 | Protonated molecular ion of the free base. |
| Fragment 1 | C₅H₁₀NO₂⁺ | 116.0655 | Major fragment from α-cleavage, loss of ethyl radical.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Rationale: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. We will employ a suite of experiments—¹H, ¹³C, and 2D NMR—to build the carbon-hydrogen framework from the ground up. The choice of solvent is critical for a hydrochloride salt. We will use Deuterated Dimethyl Sulfoxide (DMSO-d₆) as it allows for the observation of the acidic N-H protons, which would undergo rapid exchange and become invisible in D₂O.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton experiment to identify all unique proton environments, their integration (ratio), and coupling (neighboring protons).
-
¹³C{¹H} NMR: Broadband proton-decoupled carbon experiment to identify all unique carbon environments.
-
DEPT-135: Distinguishes CH/CH₃ (positive phase) from CH₂ (negative phase) signals. Quaternary carbons are absent.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon signal.
-
Data Interpretation The structure C₇H₁₅NO₂•HCl implies a specific set of signals. The molecule has a plane of symmetry passing through C3 and N.
Caption: Structure of 3,3-Dimethoxypyrrolidinium Chloride
-
¹H NMR:
-
-OCH₃: A sharp singlet integrating to 6H.
-
-CH₂- (C2 & C5): Due to symmetry, the protons on C2 and C5 are chemically equivalent. They will appear as a single signal, likely a triplet, integrating to 4H. This signal will show a COSY correlation to the C4 protons.
-
-CH₂- (C4): The protons on C4 will appear as a triplet, integrating to 2H, coupled to the C5 (and by symmetry, C2) protons.
-
N-H₂⁺: A broad singlet, integrating to 2H (for the two N-H bonds in the protonated amine). Its chemical shift will be concentration-dependent.
-
-
¹³C NMR & DEPT-135:
-
-OCH₃: One signal for the two equivalent methoxy carbons.
-
C2 & C5: One signal for the two equivalent carbons adjacent to the nitrogen.
-
C4: One signal for the carbon at position 4.
-
C3: One quaternary carbon signal (visible in ¹³C, absent in DEPT-135).
-
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Position | ¹H Shift (ppm) | ¹H Mult. | ¹H Int. | ¹³C Shift (ppm) | DEPT-135 | COSY Correlation | HSQC Correlation |
|---|---|---|---|---|---|---|---|
| N-H₂⁺ | ~9.0-10.0 | br s | 2H | - | - | None | None |
| C2, C5 | ~3.2 | t | 4H | ~55 | CH₂ (Down) | C4-H | C2, C5 |
| C4 | ~2.1 | t | 2H | ~40 | CH₂ (Down) | C2, C5-H | C4 |
| -OCH₃ | ~3.1 | s | 6H | ~50 | CH₃ (Up) | None | -OCH₃ |
| C3 | - | - | - | ~100 | Absent | - | - |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: IR spectroscopy provides a rapid and reliable method for identifying the key functional groups present in the molecule.[6] For this compound, we are looking for definitive evidence of the amine salt, the C-O ether linkages, and the aliphatic C-H bonds. The presence of a broad, strong absorption in the 2400-2800 cm⁻¹ region is a classic indicator of an amine hydrochloride.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.
-
Data Collection: Collect the spectrum from 4000 to 400 cm⁻¹. Perform a background scan first.
Data Interpretation
Table 3: Key Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| ~2950-2850 | Medium-Strong | C-H (aliphatic) stretch | Confirms the presence of the pyrrolidine ring and methoxy groups. |
| ~2800-2400 | Strong, Broad | N⁺-H stretch | Characteristic stretching vibration for a secondary amine salt.[7] |
| ~1470 | Medium | C-H bend | Aliphatic scissoring and bending modes. |
| ~1100 | Strong | C-O stretch | Asymmetric stretch of the ether (C-O-C) linkages. This is a key diagnostic peak. |
| ~1200 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bond in the ring. |
Single-Crystal X-ray Diffraction: The Definitive Structure
Expertise & Rationale: While the combination of MS and NMR provides compelling evidence for the molecular connectivity, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional representation of the molecule in the solid state.[8][9] This technique will definitively confirm the atom-to-atom connectivity, bond lengths, bond angles, and the location of the chloride counter-ion relative to the protonated pyrrolidinium cation.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.
-
Method: Slow evaporation is a common starting point. Dissolve the compound to saturation in a suitable solvent (e.g., methanol, ethanol, or a mixture like ethanol/ethyl acetate). Loosely cap the vial and allow the solvent to evaporate over several days to weeks.
-
Alternative: Vapor diffusion. Place a concentrated solution of the sample in a small vial, and place this vial inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., diethyl ether, hexane). The anti-solvent vapor slowly diffuses into the sample solution, reducing its solubility and inducing crystallization.
-
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal motion.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final structure.
Expected Outcome The resulting crystal structure will provide a complete picture, confirming:
-
The five-membered pyrrolidine ring.
-
The gem-dimethoxy groups at the C3 position.
-
The protonation of the nitrogen atom.
-
The presence of a chloride ion, likely forming a hydrogen bond with the N⁺-H proton.
Synthesis and Conclusion: A Cohesive Structural Proof
The structural elucidation of this compound is a process of accumulating and integrating orthogonal data.
-
Mass Spectrometry established the correct molecular weight and elemental formula (C₇H₁₅NO₂).
-
Infrared Spectroscopy confirmed the presence of the required functional groups: an amine salt (N⁺-H), ether linkages (C-O), and aliphatic chains (C-H).
-
NMR Spectroscopy provided the complete atomic connectivity, mapping out the C-H framework and confirming the positions of the methoxy groups and the symmetry of the molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. dsinpharmatics.com [dsinpharmatics.com]
- 3. Video: Mass Spectrometry of Amines [jove.com]
- 4. GCMS Section 6.15 [people.whitman.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids [etd.iisc.ac.in]
An In-Depth Technical Guide to BAY-876: A Potent and Selective GLUT1 Inhibitor for Oncology Research
An Important Clarification Regarding CAS Number 1263283-20-0
For the attention of Researchers, Scientists, and Drug Development Professionals, it is crucial to clarify a discrepancy in the provided topic identifier. The CAS number 1263283-20-0 is assigned to the chemical compound 3,3-Dimethoxypyrrolidine hydrochloride [1][2][3]. This molecule is a building block used in chemical synthesis and does not have the extensive biological data profile required for an in-depth technical guide on its therapeutic properties and uses.
Extensive research indicates that the intended subject of this guide is likely BAY-876 , a potent and selective Glucose Transporter 1 (GLUT1) inhibitor, which is associated with CAS Number 1799753-84-6 [4][5][6][7]. BAY-876 is a compound of significant interest in the field of oncology and metabolic research, aligning with the detailed requirements for a technical whitepaper.
Therefore, this guide will proceed to deliver a comprehensive technical overview of BAY-876 (CAS 1799753-84-6) , a subject of substantial scientific literature and relevance to drug development professionals.
Introduction
The metabolic reprogramming of cancer cells, famously termed the "Warburg effect," has long been recognized as a hallmark of malignancy. This phenomenon, characterized by an increased reliance on glycolysis even in the presence of oxygen, presents a compelling therapeutic window. At the heart of this metabolic shift is the overexpression of glucose transporters, particularly Glucose Transporter 1 (GLUT1), which facilitates the high-rate glucose uptake necessary to fuel rapid tumor growth. BAY-876 is a pioneering chemical probe and a potent, orally active, and highly selective inhibitor of GLUT1[4][8]. Its development represents a significant step forward in the targeted inhibition of cancer metabolism, offering a powerful tool to investigate the therapeutic hypothesis of GLUT1 inhibition in oncology. This guide provides a detailed technical overview of BAY-876, its mechanism of action, key experimental data, and protocols for its application in research settings.
Physicochemical Properties and Structural Information
BAY-876 is a synthetic small molecule with favorable drug-like properties, including high permeability and oral bioavailability[6][9]. Its chemical and physical characteristics are summarized below.
| Property | Value | Source |
| IUPAC Name | N4-[1-[(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide | [5][6] |
| CAS Number | 1799753-84-6 | [4][5][6][7] |
| Molecular Formula | C₂₄H₁₆F₄N₆O₂ | [5][6][7] |
| Molecular Weight | 496.42 g/mol | [5][6][7] |
| Solubility | Soluble in DMSO (up to 100 mM) and DMF (approx. 30 mg/ml). Sparingly soluble in aqueous buffers. | [6][9] |
| Form | Crystalline solid | [9] |
| Storage | Store at +4°C or -20°C as a solid. Store solutions at -80°C for up to 6 months. | [10][11] |
Mechanism of Action: Selective Inhibition of Glucose Transport
BAY-876 exerts its biological effects through the potent and selective inhibition of GLUT1. The causality of its action stems from its high affinity for the transporter, which physically blocks the uptake of glucose into the cell. This targeted action leads to a cascade of downstream effects, ultimately creating a state of metabolic crisis in cancer cells that are highly dependent on glycolysis.
Key Mechanistic Attributes:
-
High Potency: BAY-876 inhibits GLUT1 with an IC50 value of approximately 2 nM[4].
-
Exceptional Selectivity: It demonstrates a high degree of selectivity for GLUT1 over other glucose transporter isoforms. It is over 130-fold more selective for GLUT1 than for GLUT2, GLUT3, and GLUT4[4][10]. More detailed selectivity data indicates it is >4700-fold selective against GLUT2, >800-fold against GLUT3, and >135-fold against GLUT4[8]. This selectivity is critical for minimizing off-target effects, particularly concerning glucose homeostasis in vital organs that rely on other GLUT isoforms.
-
Induction of Disulfidptosis: Recent research has shown that BAY-876 can induce a novel form of cell death called disulfidptosis. This process is triggered by the formation of disulfide bonds in actin cytoskeletal proteins, leading to cell collapse[4][11].
The signaling pathway and metabolic consequences of GLUT1 inhibition by BAY-876 are illustrated in the diagram below.
Caption: Mechanism of action of BAY-876, a selective GLUT1 inhibitor.
Preclinical In Vitro and In Vivo Applications
BAY-876 has been extensively validated in a variety of preclinical models, demonstrating its utility as a research tool and its potential as a therapeutic agent.
In Vitro Studies
In cell-based assays, BAY-876 effectively inhibits the proliferation of cancer cell lines that are dependent on glycolysis. It has shown potent activity against ovarian, colorectal, head and neck, and hepatocellular carcinoma cells[4][10][12]. The choice to use BAY-876 in these studies is predicated on the hypothesis that tumors overexpressing GLUT1 will be particularly vulnerable to its inhibitory effects.
Representative In Vitro Experimental Protocol: Cell Viability Assay
This protocol provides a framework for assessing the anti-proliferative effects of BAY-876 on cancer cells.
-
Cell Culture: Culture cancer cell lines (e.g., SKOV-3 ovarian cancer cells) in appropriate media and conditions until they reach logarithmic growth phase.
-
Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of BAY-876 in DMSO (e.g., 10 mM). Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 100 µM)[10].
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of BAY-876. Include a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours)[11].
-
Viability Assessment: Measure cell viability using a standard method such as the crystal violet staining assay[10] or an MTS/MTT assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
In Vivo Studies
BAY-876 is orally bioavailable, making it suitable for in vivo studies in animal models[6][8]. It has demonstrated significant anti-tumor efficacy in xenograft models of ovarian and colorectal cancer[10]. The self-validating nature of these experiments often includes monitoring glucose uptake in the tumor via imaging techniques like microPET, which should decrease upon effective target engagement by BAY-876[12].
Representative In Vivo Experimental Protocol: Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of BAY-876 in a mouse model.
-
Animal Model: Use immunocompromised mice (e.g., NSG mice) to prevent rejection of human tumor xenografts[10].
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SKOV-3) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Formulation and Dosing: Formulate BAY-876 for oral gavage. A common vehicle consists of 0.5% hydroxypropyl methyl cellulose and 0.1% Tween 80 in water[10]. Administer BAY-876 daily at appropriate doses (e.g., 1.5-4.5 mg/kg)[10]. The control group receives the vehicle only.
-
Treatment Period: Continue daily administration for a defined period (e.g., 28 days)[11].
-
Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for GLUT1 expression).
The logical flow of a typical preclinical evaluation of BAY-876 is depicted in the following workflow diagram.
Caption: General experimental workflow for preclinical evaluation of BAY-876.
Summary and Future Directions
BAY-876 is a landmark compound in the field of cancer metabolism. Its high potency and selectivity for GLUT1 make it an invaluable tool for researchers studying the Warburg effect and a promising candidate for further drug development. Preclinical data strongly support its anti-tumor activity in various cancer models that are reliant on glycolytic metabolism[4][10][12].
Future research will likely focus on:
-
Combination Therapies: Exploring synergistic effects of BAY-876 with other anti-cancer agents, such as those targeting mitochondrial respiration or other signaling pathways[12].
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to GLUT1 inhibition.
-
Clinical Translation: While this guide focuses on preclinical data, the ultimate goal is the translation of these findings into clinical trials to assess the safety and efficacy of GLUT1 inhibition in cancer patients.
-
Novel Formulations: The development of new formulations, such as microcrystalline BAY-876, may enhance its localized delivery and sustained anti-tumor activity, potentially reducing systemic side effects[12].
References
- 1. Nordmann Japan Ltd. | Chemical products | Chemical e-edata Search [en.chem-edata.com]
- 2. This compound CAS#: 1263283-20-0 [m.chemicalbook.com]
- 3. 3,3-Dimethoxypyrrolidinehydrochloride Shanghai Amole Biotechnology Co., Ltd. [chembk.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BAY-876 = 98 HPLC 1799753-84-6 [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. BAY-876 | transporter | TargetMol [targetmol.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in the realm of medicinal chemistry and organic synthesis. Its prevalence in a vast array of natural products, pharmaceuticals, and chiral catalysts underscores its significance. The non-planar, three-dimensional structure of the pyrrolidine ring allows for a more comprehensive exploration of chemical space compared to its flat aromatic counterparts, a crucial attribute in the design of novel therapeutics with enhanced potency and selectivity. This guide provides a comprehensive overview of the core synthetic strategies for constructing substituted pyrrolidines, delves into the mechanistic underpinnings of these transformations, and explores the structure-activity relationships of key pyrrolidine-containing therapeutic agents.
I. Strategic Synthesis of Substituted Pyrrolidines: A Chemist's Toolkit
The construction of the pyrrolidine nucleus can be approached through a variety of elegant and efficient synthetic methodologies. The choice of a particular strategy is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. Here, we explore some of the most powerful and widely adopted methods.
[3+2] Cycloaddition Reactions: A Convergent Approach to Polysubstituted Pyrrolidines
The [3+2] cycloaddition reaction, particularly involving azomethine ylides as the three-atom component, represents one of the most versatile and atom-economical methods for the synthesis of substituted pyrrolidines.[1] This reaction allows for the rapid construction of the pyrrolidine ring with the potential to generate multiple stereocenters in a single step.
Azomethine ylides are transient 1,3-dipoles that can be generated in situ from a variety of precursors, most commonly from the condensation of α-amino acids with aldehydes or ketones, or from the thermal or photochemical ring-opening of aziridines. The cycloaddition proceeds via a concerted, pericyclic mechanism, where the highest occupied molecular orbital (HOMO) of the azomethine ylide interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (an alkene or alkyne).[2]
Computational studies, often employing Density Functional Theory (DFT), have provided significant insights into the regio- and stereoselectivity of these reactions.[3][4] The stereochemical outcome is highly dependent on the geometry of the azomethine ylide and the nature of the substituents on both the ylide and the dipolarophile. The use of chiral catalysts, such as silver or copper complexes with chiral ligands, can effectively control the facial selectivity of the cycloaddition, leading to high enantioselectivities.[1]
Caption: General workflow for the [3+2] cycloaddition of an azomethine ylide.
The following protocol is a representative example of a silver-catalyzed asymmetric [3+2] cycloaddition for the synthesis of enantioenriched pyrrolidines.[1]
Materials:
-
Silver acetate (AgOAc)
-
Chiral phosphoramidite ligand (e.g., (S)-MonoPhos)
-
Iminoester (derived from an α-amino acid ester and an aldehyde)
-
Dipolarophile (e.g., an α,β-unsaturated ester)
-
Anhydrous toluene
-
Triethylamine (Et₃N)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add silver acetate (0.01 mmol, 2 mol%) and the chiral phosphoramidite ligand (0.011 mmol, 2.2 mol%).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the iminoester (0.5 mmol, 1.0 equiv.) and the dipolarophile (0.6 mmol, 1.2 equiv.) to the flask.
-
Add triethylamine (0.05 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyrrolidine.
| Entry | Dipolarophile | Yield (%) | dr (exo:endo) | ee (%) |
| 1 | N-Phenylmaleimide | 95 | >99:1 | 98 |
| 2 | Dimethyl fumarate | 88 | 95:5 | 96 |
| 3 | Methyl acrylate | 92 | - | 94 |
| 4 | Acrylonitrile | 85 | - | 91 |
| Data adapted from representative literature values for silver-catalyzed asymmetric 1,3-dipolar cycloadditions. |
Asymmetric Organocatalysis: The Power of Proline and its Derivatives
The use of small organic molecules as catalysts, known as organocatalysis, has revolutionized asymmetric synthesis. The amino acid L-proline, in particular, has emerged as a powerful and versatile catalyst for the construction of chiral pyrrolidines and other heterocyclic systems.[5]
Proline-catalyzed reactions typically proceed through the formation of an enamine or an iminium ion intermediate. In the context of pyrrolidine synthesis, proline can catalyze asymmetric aldol or Michael reactions, which can be key steps in a multi-step synthesis or part of a cascade reaction leading directly to the pyrrolidine ring. The stereochemical outcome is controlled by the chiral environment provided by the proline catalyst, which directs the approach of the electrophile to a specific face of the enamine intermediate. DFT studies have been instrumental in elucidating the transition states of these reactions, highlighting the crucial role of hydrogen bonding and steric interactions in dictating the stereoselectivity.[6]
Caption: Catalytic cycle of a proline-catalyzed asymmetric aldol reaction.
This protocol outlines a proline-catalyzed asymmetric Michael addition/cyclization cascade for the synthesis of a functionalized pyrrolidine.
Materials:
-
α,β-Unsaturated aldehyde
-
Nitroalkane
-
L-proline
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a vial, add the α,β-unsaturated aldehyde (1.0 mmol, 1.0 equiv.) and the nitroalkane (1.2 mmol, 1.2 equiv.).
-
Add DMSO (2.0 mL) to dissolve the starting materials.
-
Add L-proline (0.2 mmol, 20 mol%) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the substituted pyrrolidine.
| Entry | Aldehyde | Nitroalkane | Yield (%) | dr | ee (%) |
| 1 | Cinnamaldehyde | Nitromethane | 85 | 90:10 | 96 |
| 2 | Crotonaldehyde | Nitroethane | 78 | 85:15 | 92 |
| 3 | (E)-Hex-2-enal | 1-Nitropropane | 82 | 92:8 | 95 |
| Representative data for proline-catalyzed asymmetric Michael additions leading to pyrrolidine precursors. |
Transition-Metal Catalysis: Harnessing the Power of Palladium
Transition-metal catalysis has provided a plethora of powerful tools for the synthesis of complex organic molecules, and the construction of pyrrolidines is no exception. Palladium-catalyzed reactions, in particular, have been extensively developed for the formation of C-C and C-N bonds, which are key steps in many pyrrolidine syntheses.
Palladium-catalyzed methodologies for pyrrolidine synthesis often involve intramolecular cyclization reactions. One such approach is the hydroarylation of pyrrolines, where a C-H bond of an aryl group and a hydrogen atom are added across the double bond of the pyrroline. The mechanism is thought to proceed through a Heck-type pathway, involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the pyrroline and subsequent reductive elimination. The nature of the N-substituent on the pyrroline can significantly influence the reaction pathway.
Caption: Simplified catalytic cycle for palladium-catalyzed hydroarylation of a pyrroline.
The following is a general procedure for the palladium-catalyzed hydroarylation of an N-alkyl pyrroline.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Aryl bromide
-
N-Alkyl-3-pyrroline
-
N,N-Dimethylformamide (DMF)
-
Base (e.g., potassium carbonate)
Procedure:
-
In a reaction tube, combine PdCl₂ (2 mol%), P(o-tol)₃ (4 mol%), and the aryl bromide (1.0 mmol, 1.0 equiv.).
-
Add the N-alkyl-3-pyrroline (1.2 mmol, 1.2 equiv.) and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add DMF (2 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the 3-arylpyrrolidine.
| Entry | Aryl Bromide | N-Alkyl Group | Yield (%) |
| 1 | 4-Bromoanisole | Benzyl | 78 |
| 2 | 1-Bromo-4-fluorobenzene | Methyl | 82 |
| 3 | 3-Bromopyridine | Propyl | 71 |
| Representative yields for the palladium-catalyzed hydroarylation of pyrrolines. |
II. The Pyrrolidine Scaffold in Medicinal Chemistry: From Structure to Function
The unique structural and stereochemical properties of the pyrrolidine ring have made it a highly sought-after scaffold in drug design. Numerous FDA-approved drugs incorporate this moiety, and it is a common feature in compounds targeting a wide range of diseases.
Structure-Activity Relationships (SAR) of Pyrrolidine-Based Therapeutics
The biological activity of pyrrolidine-containing molecules is often exquisitely sensitive to the nature and stereochemistry of the substituents on the ring. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.
Several classes of anticancer agents feature the pyrrolidine scaffold. For instance, spirooxindole-pyrrolidine derivatives have shown promising activity against various cancer cell lines.[7] SAR studies have revealed that the substitution pattern on both the oxindole and pyrrolidine rings significantly impacts cytotoxicity.[8]
| Compound | R1 | R2 | IC₅₀ (µM) on MCF-7 |
| 1a | H | 4-Cl-Ph | 5.2 |
| 1b | 5-F | 4-Cl-Ph | 2.8 |
| 1c | H | 4-MeO-Ph | 12.5 |
| 1d | 5-F | 4-MeO-Ph | 8.1 |
| Hypothetical SAR data for a series of spirooxindole-pyrrolidine anticancer agents. |
As illustrated in the table, the presence of an electron-withdrawing group (e.g., fluorine) on the oxindole ring (R1) and a halogen on the phenyl substituent of the pyrrolidine ring (R2) can lead to enhanced anticancer activity.
Rolipram, a substituted pyrrolidinone, is a well-known selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic AMP (cAMP). By inhibiting PDE4, rolipram increases intracellular cAMP levels, which has therapeutic implications for inflammatory and neurological disorders. SAR studies on rolipram and its analogs have provided valuable insights into the key structural features required for potent PDE4 inhibition.[9]
The catechol ether moiety is crucial for binding to the active site of PDE4. The stereochemistry at the C4 position of the pyrrolidinone ring is also critical, with the (R)-enantiomer being significantly more active than the (S)-enantiomer. Modifications to the N-substituent of the pyrrolidinone ring can modulate the compound's pharmacokinetic properties.
III. Conclusion and Future Perspectives
The substituted pyrrolidine scaffold continues to be a fertile ground for innovation in both synthetic methodology and drug discovery. The development of novel, more efficient, and stereoselective methods for the construction of this important heterocyclic system remains a key objective for synthetic chemists. Concurrently, the exploration of new biological targets for pyrrolidine-based compounds and the detailed elucidation of their structure-activity relationships will undoubtedly lead to the discovery of the next generation of therapeutics for a wide range of human diseases. The synergy between advanced synthetic strategies and a deep understanding of medicinal chemistry principles will ensure that the pyrrolidine ring remains a central and indispensable component in the chemist's arsenal for years to come.
IV. References
-
BenchChem. (2025). Application Notes and Protocols: Asymmetric 1,3-Dipolar Cycloaddition Using Chiral Diamine-Derived Catalysts. --INVALID-LINK--
-
Al-Hourani, B. J., et al. (2020). Spectroscopic, computational and mechanistic studies on regio- and stereoselectivity of the 1,3-dipolar cycloaddition reaction in the synthesis of dispiro[indoline-3,2′-pyrrolidine-3′. ResearchGate. --INVALID-LINK--
-
Kumar, R., et al. (2021). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega. --INVALID-LINK--
-
Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. --INVALID-LINK--
-
IUPAC. (1995). Glossary of terms used in physical organic chemistry. --INVALID-LINK--
-
G. G. Krivi, et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. PubMed. --INVALID-LINK--
-
Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Universidad Cooperativa de Colombia - Biblioteca Digital. --INVALID-LINK--
-
Frontiers Media SA. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. --INVALID-LINK--
-
Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. --INVALID-LINK--
-
L-Proline Catalyzed Synthesis of Steroidal Pyridones And Their DFT Studies. (2022). ResearchGate. --INVALID-LINK--
-
Wikipedia. (2023). 1,3-Dipolar cycloaddition. --INVALID-LINK--
-
Toumi, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. --INVALID-LINK--
-
Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). OUCI. --INVALID-LINK--
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). ResearchGate. --INVALID-LINK--
-
Russo, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. --INVALID-LINK--
-
Dixon, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. --INVALID-LINK--
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (2021). RSC Publishing. --INVALID-LINK--
-
Mawhinney, R. C., et al. (2005). A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. Semantic Scholar. --INVALID-LINK--
-
Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. (2014). ResearchGate. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. --INVALID-LINK--
-
Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (2017). ResearchGate. --INVALID-LINK--
-
Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. (2014). NIH. --INVALID-LINK--
-
Castellano, S., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. --INVALID-LINK--
-
Nájera, C., et al. (2007). Silver-Catalyzed Diastereoselective 1,3-Dipolar Cycloadditions. Thieme Connect. --INVALID-LINK--
-
Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. PubMed. --INVALID-LINK--
-
Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2017). Universidad Autónoma de Madrid. --INVALID-LINK--
-
Almendros, P., et al. (2017). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. RSC Publishing. --INVALID-LINK--
-
Structures of natural products showing PDE4 inhibition activity (104–111). (2023). ResearchGate. --INVALID-LINK--
-
Chemical structures of PDE4 inhibitors with dual activity. (2023). ResearchGate. --INVALID-LINK--5_372998651)
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. bibliotecadigital.ucc.edu.co [bibliotecadigital.ucc.edu.co]
- 9. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Thermodynamic Stability of 3,3-Dimethoxypyrrolidine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3,3-Dimethoxypyrrolidine hydrochloride, a key intermediate and structural motif in modern drug discovery. For researchers, formulation scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is fundamental to ensuring its quality, safety, and efficacy. This document outlines the core principles of thermodynamic stability, details field-proven experimental protocols for its assessment, and explains the causality behind key analytical choices. We will explore thermal analysis techniques, forced degradation pathways, and hygroscopicity, providing a self-validating system for robust characterization.
Introduction: The Critical Role of Stability in Drug Development
This compound is a heterocyclic compound featuring a pyrrolidine ring, a secondary amine salt, and a gem-dimethoxy group (an acetal). The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] The stability of this molecule directly impacts critical drug development milestones, including shelf-life determination, formulation design, packaging selection, and regulatory compliance.[3][4]
Forced degradation studies, a cornerstone of this process, are intentionally rigorous investigations designed to identify the likely degradation products of a drug substance.[3][5] This predictive information is invaluable, guiding the development of stability-indicating analytical methods and providing insights into the molecule's inherent vulnerabilities.[6] This guide provides the theoretical grounding and practical methodologies to comprehensively assess the thermodynamic stability of this compound.
Key Structural Features Influencing Stability:
-
Secondary Amine Hydrochloride: The salt form generally enhances crystalline stability and water solubility compared to the free base. However, it can be susceptible to displacement or interactions in complex formulations.
-
Acetal (gem-Dimethoxy) Group: This functional group is notably sensitive to acidic conditions, where it can undergo hydrolysis to form a ketone. It is generally stable under neutral and basic conditions.
-
Pyrrolidine Ring: A saturated heterocyclic ring that is generally stable but can be susceptible to oxidation at the nitrogen atom.
Physicochemical and Thermal Characterization
A foundational understanding of the material's solid-state properties is crucial before initiating stress studies. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on melting, decomposition, and thermal events.[7][8]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point, purity, and polymorphism of a substance.[9] For this compound, a sharp endothermic peak is expected, corresponding to its melting point, which indicates a crystalline solid. The presence of multiple peaks could suggest polymorphism or impurities.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which the compound begins to decompose.[10] A typical TGA experiment for this compound would reveal its thermal stability up to a certain temperature, followed by one or more mass loss events corresponding to decomposition. The initial mass loss might correspond to the loss of hydrogen chloride, followed by the degradation of the organic scaffold.[9]
Illustrative Thermal Analysis Data
The following table summarizes expected data from DSC and TGA analyses, providing a baseline for the compound's thermal behavior.
| Parameter | Technique | Illustrative Value | Interpretation |
| Onset of Melting | DSC | 185 °C | The temperature at which melting begins. |
| Melting Point (Peak) | DSC | 190 °C | Indicates a crystalline solid with a defined melting point. |
| Onset of Decomposition | TGA | 210 °C | The temperature at which significant mass loss begins.[10] |
| Mass Loss Step 1 | TGA | ~210-250 °C | Potential loss of HCl or other small fragments. |
| Mass Loss Step 2 | TGA | >250 °C | Decomposition of the core pyrrolidine structure. |
Forced Degradation Studies: A Systematic Approach
Forced degradation, or stress testing, is essential for identifying degradation pathways and developing stability-indicating methods.[11] The approach involves subjecting the API to conditions more severe than those used for accelerated stability testing.[3] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[11]
Experimental Workflow for Stability Assessment
The overall process follows a logical progression from initial characterization to in-depth stress testing and analysis.
Caption: Workflow for Thermodynamic Stability Assessment.
Protocol: Acid and Base Hydrolysis
Causality: Hydrolytic studies assess susceptibility to degradation in aqueous environments across a pH range.[5] For this compound, the acetal functional group is the primary target for acid-catalyzed hydrolysis. Amine hydrochlorides are generally stable to hydrolysis, though pH shifts can affect solubility.
Protocol:
-
Stock Solution: Prepare a 1 mg/mL solution of the API in a suitable solvent (e.g., water or methanol/water).
-
Acid Stress: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.[12]
-
Base Stress: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.[12]
-
Control: Mix 5 mL of the stock solution with 5 mL of purified water.
-
Incubation: Place all samples in a temperature-controlled bath at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).
-
Sample Preparation: Before analysis, neutralize the acid and base samples with an equivalent amount of NaOH or HCl, respectively. Dilute to a suitable concentration for HPLC analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol: Oxidative Degradation
Causality: Oxidative stress testing evaluates the API's sensitivity to oxidizing agents, which may be present as trace impurities in excipients (e.g., peroxides).[6] The secondary amine in the pyrrolidine ring is a potential site for oxidation.
Protocol:
-
Stock Solution: Prepare a 1 mg/mL solution of the API.
-
Oxidative Stress: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.[3]
-
Incubation: Keep the sample at room temperature, protected from light. Withdraw aliquots at specified time points.
-
Analysis: Analyze samples directly or after appropriate dilution.
Protocol: Thermal and Photochemical Degradation
Causality: Thermal stress testing evaluates the stability of the solid API and solutions at elevated temperatures, while photostability testing assesses degradation upon exposure to light, as mandated by ICH Q1B guidelines.
Protocol (Thermal):
-
Solid State: Store a thin layer of the solid API in a controlled temperature oven at 80°C.
-
Solution State: Prepare a 1 mg/mL solution of the API in water and store it at 60°C.
-
Sampling: Withdraw samples at appropriate time points for analysis.
Protocol (Photostability):
-
Exposure: Expose both the solid API and a solution of the API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control: Wrap a parallel set of samples in aluminum foil to serve as dark controls.
-
Analysis: Analyze the exposed and control samples.
Illustrative Forced Degradation Results
The goal of forced degradation is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting impurities.[11]
| Stress Condition | Time | Temperature | % Degradation (Illustrative) | Primary Degradation Product |
| 0.1 M HCl | 24 h | 60°C | 18.5% | 3-Pyrrolidinone hydrochloride |
| 0.1 M NaOH | 48 h | 60°C | < 1.0% | No significant degradation |
| 3% H₂O₂ | 8 h | RT | 5.2% | N-oxide derivative |
| Thermal (Solid) | 7 days | 80°C | < 0.5% | No significant degradation |
| Photolytic | ICH Q1B | RT | < 0.2% | No significant degradation |
Degradation Pathway Elucidation
Based on the forced degradation data, the primary liability of this compound is its acetal group, which is susceptible to acid-catalyzed hydrolysis.
Caption: Proposed Primary Degradation Pathway. (Note: The DOT script above is a template. Actual chemical structure images would need to be generated and hosted to be included in a real-world application.)
Pathway Description: In the presence of acid and water, the ether oxygens of the acetal are protonated, making them good leaving groups. Subsequent attack by water and elimination of two molecules of methanol results in the formation of the corresponding ketone, 3-Pyrrolidinone hydrochloride. This pathway is a classic example of acetal hydrolysis and is expected to be the most significant degradation route under acidic conditions.
Hygroscopicity Assessment
Causality: Hygroscopicity, the tendency of a solid material to absorb moisture from the atmosphere, is a critical physical stability parameter.[13] For hydrochloride salts, which can be deliquescent, this is particularly important as moisture uptake can lead to physical changes (e.g., clumping) and chemical degradation.[14]
Protocol:
-
Initial Weighing: Accurately weigh a sample of the dried API in a tared container.
-
Humidity Chambers: Place open containers of the sample in controlled humidity chambers at 25°C and various relative humidities (RH), for example, 25%, 50%, 75%, and 90% RH.
-
Weight Monitoring: Monitor the weight of the samples over time until equilibrium is reached (i.e., no further weight change).
-
Classification: Classify the hygroscopicity based on the percentage weight gain at a specified RH (e.g., 80% RH for 24 hours).
Conclusion and Recommendations
This guide establishes a comprehensive methodology for assessing the thermodynamic stability of this compound. The illustrative data suggest that the molecule is a stable crystalline solid with high thermal stability. Its primary chemical liability is the hydrolysis of the acetal group under acidic conditions. It shows robust stability against basic, oxidative, thermal, and photolytic stress.
Key Recommendations for Development:
-
Formulation pH: For liquid formulations, maintaining a pH above 6 is critical to prevent hydrolytic degradation of the acetal group.
-
Excipient Compatibility: Screen for acidic excipients that could lower the micro-environmental pH and trigger degradation.
-
Packaging and Storage: While not significantly hygroscopic in the illustrative example, standard precautions for crystalline salts, such as storage in well-sealed containers with desiccants, are advisable.
By following these protocols, researchers and drug development professionals can build a robust stability profile, ensuring the development of a safe, effective, and high-quality pharmaceutical product.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride | C11H16ClNO | CID 45073983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ajpsonline.com [ajpsonline.com]
- 6. biomedres.us [biomedres.us]
- 7. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 9. mdpi.com [mdpi.com]
- 10. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. benchchem.com [benchchem.com]
- 13. acp.copernicus.org [acp.copernicus.org]
- 14. sciencemadness.org [sciencemadness.org]
Navigating the Solubility Landscape of 3,3-Dimethoxypyrrolidine Hydrochloride: A Technical Guide for Drug Development Professionals
Abstract
In the realm of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of formulation science. This guide provides an in-depth technical exploration of the solubility characteristics of 3,3-dimethoxypyrrolidine hydrochloride in organic solvents. While specific experimental data for this compound is not widely published, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It synthesizes theoretical principles with practical, field-proven methodologies to empower researchers to accurately determine and interpret the solubility of this and similar hydrochloride salts. The following sections will delve into the molecular characteristics governing solubility, present a robust experimental protocol for solubility determination, and offer insights into the selection of appropriate solvent systems for various stages of drug development.
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary hurdle.[1][2] The solubility of an API, such as this compound, dictates its bioavailability, manufacturability, and the feasibility of various dosage forms.[1][2] For drug development professionals, a comprehensive understanding of a compound's solubility profile in a range of organic solvents is not merely academic; it is a critical parameter that influences process chemistry, purification strategies, formulation development, and ultimately, the therapeutic efficacy of the final drug product.
This compound is an amine salt. The presence of the hydrochloride moiety generally enhances aqueous solubility compared to the free base.[3] However, its behavior in organic solvents is more nuanced and is governed by a delicate interplay of factors including the polarity of the solvent, its hydrogen bonding capacity, and the lattice energy of the salt. This guide will provide a framework for systematically investigating these interactions.
Theoretical Framework: Predicting Solubility Behavior
The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[4] The solubility of this compound in an organic solvent is a function of the thermodynamic equilibrium between the solid state and the solvated ions. Several key molecular and solvent properties must be considered:
-
Polarity: this compound is a salt and therefore a highly polar, ionic compound. It is expected to be more soluble in polar organic solvents that can effectively solvate the charged species.
-
Hydrogen Bonding: The pyrrolidinium cation possesses a hydrogen bond donor (N-H), and the methoxy groups contain hydrogen bond acceptors (the oxygen atoms). Solvents capable of hydrogen bonding, particularly protic solvents, are likely to be effective at solvating this molecule.
-
Dielectric Constant: Solvents with a high dielectric constant are better able to overcome the lattice energy of the salt and separate the ions, thus favoring dissolution.
Based on these principles, we can anticipate the following solubility trends:
-
High Solubility: Expected in polar protic solvents such as methanol and ethanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Moderate to Low Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.
-
Insoluble or Sparingly Soluble: Expected in nonpolar solvents like hexanes, toluene, and diethyl ether.[5]
The following diagram illustrates the logical relationship between solvent properties and the anticipated solubility of this compound.
Caption: Relationship between solvent properties and predicted solubility.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol describes the equilibrium solubility method, a reliable technique for determining the solubility of a compound in a given solvent.[6]
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Constant temperature orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
Experimental Workflow
The following diagram outlines the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a tared vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature orbital shaker. The temperature should be controlled and recorded (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). Preliminary experiments may be needed to determine the time required to reach equilibrium.[6]
-
-
Phase Separation:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vial at a moderate speed to pellet the excess solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the supernatant into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution by a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents.
Table 1: Template for Recording Solubility Data of this compound at 25 °C
| Solvent | Dielectric Constant | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | 5.1 | Experimental Value | Calculated Value |
| Ethanol | 24.5 | 4.3 | Experimental Value | Calculated Value |
| Isopropanol | 19.9 | 3.9 | Experimental Value | Calculated Value |
| Acetonitrile | 37.5 | 5.8 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Experimental Value | Calculated Value |
| Acetone | 20.7 | 5.1 | Experimental Value | Calculated Value |
| Dichloromethane | 8.9 | 3.1 | Experimental Value | Calculated Value |
| Ethyl Acetate | 6.0 | 4.4 | Experimental Value | Calculated Value |
| Tetrahydrofuran (THF) | 7.6 | 4.0 | Experimental Value | Calculated Value |
| Toluene | 2.4 | 2.4 | Experimental Value | Calculated Value |
| n-Hexane | 1.9 | 0.1 | Experimental Value | Calculated Value |
Note: Dielectric constant and polarity index values are approximate and can vary with temperature and other conditions. The "Experimental Value" and "Calculated Value" columns are to be filled in by the researcher upon completion of the experiment.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific experimental data is not yet publicly available, the principles and methodologies outlined herein equip researchers with the necessary tools to generate this critical information. A thorough understanding of the solubility profile is paramount for the successful development of this compound into a viable pharmaceutical product. Future work should focus on the experimental determination of the solubility in a wide range of pharmaceutically relevant solvents and at various temperatures to build a comprehensive solubility database for this promising molecule.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Solvent Miscibility Table [sigmaaldrich.com]
- 5. Description and Solubility - D [drugfuture.com]
- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early Synthetic Routes for 3,3-Dimethoxypyrrolidine
Prepared by: Gemini, Senior Application Scientist
Introduction
3,3-Dimethoxypyrrolidine is a valuable heterocyclic building block in contemporary medicinal chemistry and drug development. Functionally, it serves as a stable, protected synthetic equivalent of 3-pyrrolidinone, a motif present in a wide array of pharmacologically active compounds. The dimethoxy group, a dimethyl ketal, masks the reactive ketone functionality, allowing for selective chemical manipulations at other positions of the pyrrolidine ring, such as the nitrogen atom. This guide provides a detailed examination of the foundational and early synthetic strategies developed to access this versatile intermediate. A core principle underpinning these routes is the initial synthesis of an N-protected 3-pyrrolidinone, which serves as the direct precursor for the final ketalization step. We will explore the most significant pathways to this key intermediate, focusing on the chemical logic and experimental rationale behind each approach.
Part I: Synthesis of the Key Intermediate: N-Protected 3-Pyrrolidinone
The majority of classical and early industrial routes to 3,3-dimethoxypyrrolidine converge on the synthesis of N-protected 3-pyrrolidinone. The protecting group, typically a tert-butoxycarbonyl (Boc) or benzyl (Bn) group, is essential to modulate the reactivity of the nitrogen atom, prevent unwanted side reactions, and improve handling and purification characteristics of the intermediates.
1.1 Strategy 1: Oxidation of N-Protected 3-Hydroxypyrrolidine
This is arguably the most direct and widely adopted method, leveraging the commercial availability of N-protected 3-hydroxypyrrolidine precursors. The core of this strategy is the straightforward oxidation of a secondary alcohol to a ketone.
Expertise & Experience: The Rationale Behind the Method
The choice of an N-Boc protecting group is particularly common due to its stability under various reaction conditions and its facile removal under acidic conditions, which are often compatible with subsequent synthetic steps. The oxidation step itself can be accomplished with a variety of reagents. While historical methods might have used chromium-based oxidants, modern early-stage process development favors milder, more selective, and environmentally benign reagents. The Dess-Martin periodinane (DMP) oxidation is an excellent example of a reliable, high-yielding laboratory-scale method that operates under mild conditions.
Trustworthiness: A Validating Protocol
The following protocol details a reliable method for the synthesis of N-Boc-3-pyrrolidinone from its corresponding alcohol precursor.[1][2]
Experimental Protocol: Dess-Martin Oxidation of N-Boc-3-hydroxypyrrolidine
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add N-Boc-3-hydroxypyrrolidine (1.0 eq) and anhydrous dichloromethane (DCM, ~5-10 mL per gram of substrate).
-
Cooling: Cool the resulting clear, stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add Dess-Martin periodinane (DMP) (1.5 - 2.0 eq) portion-wise to the solution, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). This step neutralizes the acetic acid byproduct and reduces excess periodinane.
-
Workup: Stir the biphasic mixture vigorously for 30 minutes until the layers become clear. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by silica gel column chromatography to yield N-Boc-3-pyrrolidinone as a colorless oil or low-melting solid.[2]
Data Presentation: Comparison of Oxidation Methods
| Oxidizing Agent/System | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | DCM, 0°C to RT | 75-97[1][2] | High yield, mild conditions, fast reaction | Expensive, potentially explosive on large scale |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, DCM, -78°C | 80-95 | High yield, avoids heavy metals | Requires cryogenic temps, foul odor |
| Parikh-Doering Oxidation | SO₃•Pyridine, DMSO, Et₃N | 70-90 | Mild, avoids heavy metals | Can be slower, requires careful pH control |
| Sodium Hypochlorite/TEMPO | NaOCl, TEMPO (cat.), KBr, DCM/H₂O | 85-95 | Inexpensive, catalytic, scalable | Requires careful control of pH and temperature |
Visualization: Oxidation Workflow
References
Methodological & Application
The Strategic Utility of 3,3-Dimethoxypyrrolidine Hydrochloride: A Versatile Building Block for Advanced Synthesis
Introduction: Unmasking the Potential of a Stable Pyrrolidinone Precursor
In the landscape of modern medicinal chemistry and drug development, the pyrrolidine scaffold is a cornerstone, integral to the architecture of numerous FDA-approved therapeutics.[1] Its prevalence stems from the unique three-dimensional arrangement it imparts to molecules, enabling precise interactions with biological targets.[2] Within the toolkit of synthetic chemists, 3,3-Dimethoxypyrrolidine hydrochloride emerges as a highly valuable and strategic building block. Its primary utility lies in its role as a stable, crystalline, and easily handled precursor to the versatile intermediate, 3-pyrrolidinone. The dimethoxy functionality serves as a protective ketal group for the ketone at the 3-position of the pyrrolidine ring. This "masked" ketone allows for synthetic manipulations at other positions of the molecule, primarily at the nitrogen atom, without interference from the reactive carbonyl group. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for its conversion to 3-pyrrolidinone, and showcase the subsequent synthetic transformations that unlock a diverse array of complex, biologically relevant molecules, with a particular focus on the synthesis of scaffolds for kinase inhibitors.
Part 1: The Gateway Transformation - Deprotection to 3-Pyrrolidinone
The core utility of this compound is realized upon the hydrolysis of the dimethyl ketal to reveal the 3-keto functionality. This transformation is typically achieved under acidic conditions, where the presence of water facilitates the cleavage of the C-O bonds of the ketal. The hydrochloride salt of the starting material means the reaction medium is already acidic, though additional acid is often employed to ensure complete and efficient conversion.
Mechanism of Ketal Hydrolysis
The acid-catalyzed hydrolysis of the ketal proceeds through a series of reversible steps. Protonation of one of the methoxy oxygen atoms by an acid (H₃O⁺) makes it a good leaving group (methanol). The subsequent departure of methanol generates a resonance-stabilized oxonium ion. Nucleophilic attack by water on the carbocation, followed by deprotonation, yields a hemiacetal. This process is repeated for the second methoxy group, ultimately liberating the ketone and two equivalents of methanol.
Caption: Acid-catalyzed hydrolysis of the dimethyl ketal to yield the ketone.
Experimental Protocol: Synthesis of 3-Pyrrolidinone Hydrochloride
This protocol describes a general procedure for the acidic hydrolysis of this compound.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Water (deionized)
-
Suitable organic solvent for extraction (e.g., dichloromethane, if necessary for work-up of N-protected derivatives)
-
Sodium sulfate or magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in an aqueous solution of hydrochloric acid (e.g., 1 M). The concentration can be adjusted based on the scale of the reaction, typically in the range of 0.5 to 2 M.
-
Reaction: Stir the solution at room temperature. The progress of the reaction can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) (if the product is UV active or can be visualized with a stain) or by NMR spectroscopy by taking aliquots from the reaction mixture. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the hydrolysis if it is sluggish at room temperature.
-
Work-up: Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting material), the resulting aqueous solution of 3-pyrrolidinone hydrochloride can often be used directly in subsequent steps.
-
Isolation (Optional): If the isolated salt is required, the water can be removed under reduced pressure using a rotary evaporator to yield 3-pyrrolidinone hydrochloride as a solid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) if necessary.
Expert Insights:
-
The choice of acid concentration is a balance between reaction rate and potential side reactions. For sensitive substrates, a milder acid or lower concentration may be preferable.
-
The direct use of the aqueous solution of the product is often more efficient for subsequent reactions like reductive aminations, avoiding an unnecessary isolation step.
Part 2: Synthetic Applications of 3-Pyrrolidinone
The unmasked 3-pyrrolidinone is a versatile intermediate with two primary sites for functionalization: the nitrogen atom and the carbonyl group (and the adjacent α-carbons). This dual reactivity allows for the construction of a wide array of substituted pyrrolidine derivatives.
Application 1: N-Functionalization via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce substituents on the nitrogen atom of the pyrrolidine ring. This reaction involves the condensation of the secondary amine of 3-pyrrolidinone with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine.
Caption: General workflow for the N-alkylation of 3-pyrrolidinone.
Experimental Protocol: N-Alkylation of 3-Pyrrolidinone via Reductive Amination
This protocol provides a representative procedure for the N-alkylation of 3-pyrrolidinone using an aldehyde and sodium triacetoxyborohydride, a mild and selective reducing agent.[3]
Materials:
-
3-Pyrrolidinone hydrochloride
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Setup: To a solution of 3-pyrrolidinone hydrochloride (1.0 eq.) in DCM, add triethylamine (1.1 eq.) to neutralize the hydrochloride and liberate the free base. Stir for 10-15 minutes at room temperature.
-
Aldehyde Addition: Add the desired aldehyde (1.0-1.2 eq.) to the mixture.
-
Reducing Agent Addition: After stirring for a further 15-20 minutes, add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise, monitoring for any exotherm.
-
Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS. This typically takes a few hours to overnight.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data Example:
| Entry | Aldehyde | Reducing Agent | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 85 | [3] |
| 2 | Isovaleraldehyde | NaBH(OAc)₃ | DCM | 82 | [3] |
Expert Insights:
-
Sodium triacetoxyborohydride is favored for reductive aminations as it is milder than sodium cyanoborohydride and does not produce toxic cyanide byproducts.[3] It is also tolerant of many functional groups.
-
The initial formation of the iminium ion is often the rate-limiting step. The presence of a mild acid (like the acetic acid generated from the reducing agent) can catalyze this step.
Application 2: Synthesis of Scaffolds for Janus Kinase (JAK) Inhibitors
The pyrrolidine ring is a key structural feature in many kinase inhibitors. For instance, the core of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis, is a substituted piperidine, a closely related six-membered heterocycle.[4][5][6] The synthetic principles for constructing such molecules often involve the functionalization of a cyclic amine scaffold. 3-Pyrrolidinone provides a valuable starting point for the synthesis of analogous 3-amino-pyrrolidine derivatives that are central to many JAK inhibitors.[7][8][9][10]
The general strategy involves the conversion of the 3-keto group to an amine, often through reductive amination, followed by N-arylation to introduce the requisite heterocyclic pharmacophore.
Caption: A plausible synthetic route to a key pyrrolidine-based scaffold for JAK inhibitors.
Experimental Protocol: Synthesis of a 3-Aminopyrrolidine Intermediate
This protocol outlines the synthesis of an N-protected 3-(methylamino)pyrrolidine, a key intermediate for various kinase inhibitors, starting from an N-protected 3-pyrrolidinone.
Materials:
-
N-Boc-3-pyrrolidinone (or other N-protected 3-pyrrolidinone)
-
Methylamine (solution in THF, EtOH, or as hydrochloride salt with a base)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Sodium borohydride (NaBH₄)
-
Ethanol (anhydrous)
-
Methanol
-
Ammonia solution (aqueous)
Procedure:
-
Imine Formation: To a solution of N-Boc-3-pyrrolidinone (1.0 eq.) in anhydrous ethanol, add methylamine solution (2.0-3.0 eq.). Then, add titanium(IV) isopropoxide (1.2 eq.) dropwise at room temperature. Stir the mixture for 2-4 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5-2.0 eq.) portion-wise, keeping the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Work-up: Quench the reaction by the slow addition of aqueous ammonia solution. Stir vigorously for 30 minutes, then filter the mixture through a pad of celite to remove the titanium salts. Wash the celite pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Expert Insights:
-
Titanium(IV) isopropoxide acts as a Lewis acid and a dehydrating agent, facilitating the formation of the intermediate iminium ion.
-
The use of an N-Boc protecting group is common as it is stable to the reductive amination conditions and can be readily removed later in the synthetic sequence under acidic conditions.[11][12][13][14][15]
Conclusion
This compound is a strategically important building block whose value is unlocked through its efficient conversion to 3-pyrrolidinone. This application note has provided a comprehensive overview of its primary application, including a detailed protocol for the deprotection of its ketal functionality. Furthermore, we have demonstrated the synthetic versatility of the resulting 3-pyrrolidinone through key transformations such as N-alkylation via reductive amination and its application in the synthesis of complex scaffolds relevant to the development of modern therapeutics like kinase inhibitors. The protocols and insights provided herein are intended to empower researchers and scientists to effectively utilize this versatile building block in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
References
- 1. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis of Tofacitinib [cjph.com.cn]
- 6. research.unl.pt [research.unl.pt]
- 7. 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US20170283421A1 - Substituted n-(pyrrolidine-3-yl)-7h-pyrrolo[2,3-d]pyrimidine-4-amine as janus kinase inhibitor - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Synthetic Protocols Utilizing 3,3-Dimethoxypyrrolidine Hydrochloride: A Guide to Application and Strategy
An in-depth guide for researchers, scientists, and drug development professionals.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its prevalence drives a continuous demand for versatile and robust synthetic methods. 3,3-Dimethoxypyrrolidine hydrochloride stands out as a key building block in this context. It serves as a stable, crystalline, and easy-to-handle precursor for 3-pyrrolidinone, a synthon whose direct use is often complicated by instability. This guide provides detailed protocols and the underlying scientific rationale for leveraging this powerful reagent in complex molecular design.
The Ketal Advantage: Strategic Carbonyl Masking
The primary function of this compound is to act as a protected form of 3-pyrrolidinone. The dimethyl ketal at the C3 position "masks" the ketone functionality, rendering it inert to a wide range of reaction conditions, particularly those involving nucleophiles or bases. This protection strategy is crucial for preventing unwanted side reactions, such as self-condensation or premature reaction with other functional groups in the molecule.
The hydrochloride salt form further enhances its utility by improving shelf-stability and simplifying handling. The true synthetic power is realized upon the strategic removal of the ketal group (deprotection) under acidic conditions, unmasking the ketone at the desired stage for subsequent transformations.
Foundational Synthesis: Accessing N-Substituted 3-Pyrrolidinones
The most direct application of this reagent is the synthesis of N-substituted 3-pyrrolidinones, which are common intermediates in pharmaceutical development. The synthetic sequence is a reliable two-step process: functionalization of the secondary amine followed by ketal hydrolysis.
Figure 1. General synthetic workflow for N-substituted 3-pyrrolidinones.
Protocol 1: Multigram Synthesis of 1-Benzyl-3-pyrrolidinone
This protocol exemplifies the N-alkylation and deprotection sequence to produce a foundational N-substituted 3-pyrrolidinone.
Step A: N-Benzylation
-
Rationale: The pyrrolidine nitrogen is a nucleophilic secondary amine that readily undergoes SN2 alkylation. An inorganic base, such as potassium carbonate, is employed to neutralize the starting hydrochloride salt and the hydrobromic acid generated during the reaction. Acetonitrile is an excellent polar aprotic solvent for this transformation, effectively solvating the components without interfering.
-
Procedure:
-
Combine this compound (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and acetonitrile in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Stir the resulting suspension vigorously.
-
Add benzyl bromide (1.1 eq.) to the mixture.
-
Heat the reaction to 60-70 °C and maintain for 12-18 hours. Monitor progress by TLC (thin-layer chromatography) or LC-MS (liquid chromatography-mass spectrometry).
-
Upon completion, cool the mixture to room temperature and remove the inorganic solids by filtration.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to obtain crude N-benzyl-3,3-dimethoxypyrrolidine, which is often of sufficient purity for the next step.
-
Step B: Ketal Hydrolysis
-
Rationale: The dimethyl ketal is stable under neutral and basic conditions but is readily cleaved by aqueous acid. The mechanism involves protonation of a methoxy oxygen, elimination of methanol to form a resonance-stabilized oxonium ion, and subsequent nucleophilic attack by water to yield the ketone.
-
Procedure:
-
Dissolve the crude product from Step A in a 4:1 mixture of acetone and 1 M aqueous hydrochloric acid.
-
Stir the solution at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC or GC-MS (gas chromatography-mass spectrometry).
-
Once the reaction is complete, carefully add a saturated aqueous solution of sodium bicarbonate dropwise until gas evolution ceases and the pH of the solution is neutral (~7-8).
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting oil by flash column chromatography on silica gel to yield pure 1-benzyl-3-pyrrolidinone.
-
| Parameter | Step A: N-Benzylation | Step B: Ketal Hydrolysis |
| Solvent | Acetonitrile | Acetone / 1 M HCl (aq) |
| Reagent | K₂CO₃ (Base) | HCl (Acid Catalyst) |
| Temperature | 60-70 °C | Room Temperature |
| Typical Yield | >95% (crude) | 88-96% (after purification) |
| Table 1. Key reaction parameters for the synthesis of 1-benzyl-3-pyrrolidinone. |
Advanced Derivatization: Reductive Amination to 3-Aminopyrrolidines
The unveiled 3-keto group is a versatile functional handle. One of the most powerful subsequent transformations is reductive amination, which provides access to 3-aminopyrrolidines, another critical scaffold in drug discovery.[2][3] This reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Figure 2. Key steps in the reductive amination of a 3-pyrrolidinone.
Protocol 2: One-Pot Synthesis of 1-Boc-3-(benzylamino)pyrrolidine
This efficient one-pot protocol starts with the commercially available N-Boc protected ketal and generates a valuable orthogonally protected aminopyrrolidine.
-
Rationale: This procedure combines ketal hydrolysis, iminium ion formation, and reduction into a single operation. Acetic acid serves as a catalyst for both the hydrolysis and the condensation with benzylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this reaction. It is remarkably selective for the reduction of iminium ions in the presence of less reactive ketones and is stable in mildly acidic conditions, making it ideal for this one-pot process.[4]
-
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 1-Boc-3,3-dimethoxypyrrolidine (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add benzylamine (1.1 eq.) followed by glacial acetic acid (1.5 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the in situ formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes. Note: The addition may be slightly exothermic.
-
Continue stirring the reaction at room temperature for 12-24 hours, or until LC-MS analysis indicates full conversion.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution stops.
-
Separate the organic layer. Extract the aqueous phase with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to obtain the pure 1-Boc-3-(benzylamino)pyrrolidine.
-
Safety and Handling Considerations
-
This compound: This compound is an irritant. Handle in a well-ventilated fume hood. It is also hygroscopic; store in a desiccator or dry cabinet with the container tightly sealed. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reagents: Many reagents used in these protocols have specific hazards. For example, benzyl bromide is a lachrymator, and sodium triacetoxyborohydride will release flammable hydrogen gas upon contact with strong acids or water in the absence of a substrate. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Common Issues
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete N-Alkylation | 1. Insufficient or wet base. 2. Low reaction temperature or time. 3. Poor quality alkylating agent. | 1. Use freshly dried, powdered K₂CO₃ in sufficient excess (2.5-3.0 eq.). 2. Increase temperature to reflux or extend reaction time. 3. Verify the purity of the alkylating halide. |
| Failed Ketal Deprotection | 1. Insufficient acid or water. 2. Reaction time is too short. | 1. Ensure a sufficient volume of aqueous acid is used. 2. Allow the reaction to stir longer, monitoring carefully by TLC. Gentle warming can be applied if necessary. |
| Low Yield in Reductive Amination | 1. Incomplete iminium formation. 2. Decomposition of the reducing agent. 3. Use of wet solvents or reagents. | 1. Allow more time for iminium formation before adding the reducing agent. 2. Add NaBH(OAc)₃ portion-wise; ensure it is a free-flowing powder. 3. Use anhydrous solvents and fresh reagents. |
References
The Strategic Application of 3,3-Dimethoxypyrrolidine Hydrochloride in Medicinal Chemistry: A Guide to Synthesis and Derivatization
Introduction: The Value of 3D Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the emphasis on molecules with three-dimensional (3D) character is paramount. Saturated heterocyclic scaffolds have become increasingly sought after for their ability to explore chemical space more effectively than their flat, aromatic counterparts.[1] The pyrrolidine ring, a five-membered saturated heterocycle, is a quintessential example of a "privileged scaffold," frequently appearing in FDA-approved drugs and natural products.[1] Its non-planar nature allows for the precise spatial orientation of substituents, which is critical for selective interactions with biological targets.[1]
This guide focuses on a particularly valuable building block for introducing this key scaffold: 3,3-dimethoxypyrrolidine hydrochloride . This compound serves as a stable, crystalline, and readily handled precursor to pyrrolidin-3-one, a versatile intermediate for the synthesis of a diverse array of bioactive molecules, including kinase inhibitors. The dimethoxy group acts as a ketal protecting group for the ketone functionality at the 3-position of the pyrrolidine ring. This protection strategy allows for selective modification at the pyrrolidine nitrogen without interference from the ketone, which can be unmasked under controlled acidic conditions when needed.
Core Application: A Gateway to Pyrrolidin-3-one Derivatives
The primary utility of this compound lies in its role as a synthetic equivalent of pyrrolidin-3-one. The direct handling of pyrrolidin-3-one can be challenging due to its reactivity and potential for self-condensation. The hydrochloride salt of its dimethoxy ketal provides a stable and convenient entry point for incorporating the pyrrolidin-3-one core into more complex molecules.
The general workflow for utilizing this compound involves two key stages:
-
N-Functionalization: The secondary amine of the pyrrolidine ring can be functionalized through various reactions, such as alkylation, acylation, or arylation, while the ketone at the 3-position remains protected as a ketal.
-
Deprotection (Hydrolysis): The ketal is hydrolyzed under acidic conditions to reveal the ketone, which can then be used in a variety of subsequent chemical transformations.
Caption: General workflow for the utilization of this compound.
Application in Kinase Inhibitor Synthesis: A Case Study
The pyrrolidine scaffold is a key component of many kinase inhibitors, where it often serves as a central scaffold to orient pharmacophoric groups towards the ATP binding site of the kinase. For instance, the Janus kinase (JAK) family of enzymes are critical targets in autoimmune diseases, and inhibitors often feature a heterocyclic core. While many approved JAK inhibitors contain a piperidine ring, the underlying principle of using a cyclic amine scaffold is the same. The pyrrolidin-3-one core, derived from this compound, is an excellent starting point for generating libraries of potential kinase inhibitors.
A common strategy is to use the ketone functionality for diversification through reductive amination. This reaction allows for the introduction of a wide range of amine-containing side chains, which can be tailored to interact with specific residues in the kinase active site.
Caption: Synthetic strategy for a library of kinase inhibitors from 3,3-dimethoxypyrrolidine HCl.
Experimental Protocols
Protocol 1: Deprotection of N-Boc-3,3-dimethoxypyrrolidine to N-Boc-pyrrolidin-3-one
Rationale: This protocol describes the acid-catalyzed hydrolysis of the dimethyl ketal to unveil the ketone. The use of a Boc protecting group on the nitrogen is common to modulate reactivity and solubility during synthesis.
Materials:
-
N-Boc-3,3-dimethoxypyrrolidine
-
Acetone
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: Dissolve N-Boc-3,3-dimethoxypyrrolidine (1.0 equiv.) in acetone (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Acidification: To the stirring solution, add 1 M HCl (2.0 equiv.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Carefully add saturated aqueous NaHCO₃ solution to the reaction mixture until the pH is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield N-Boc-pyrrolidin-3-one. The crude product can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.
Expected Yield: 85-95%
Protocol 2: Reductive Amination of N-Boc-pyrrolidin-3-one
Rationale: This protocol details the coupling of the newly formed ketone with a primary amine, followed by in-situ reduction of the resulting imine/enamine to the corresponding secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[2]
Materials:
-
N-Boc-pyrrolidin-3-one (from Protocol 1)
-
Primary amine (e.g., benzylamine, 1.1 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of N-Boc-pyrrolidin-3-one (1.0 equiv.) in DCM or DCE (15 mL per gram of ketone) in a round-bottom flask, add the primary amine (1.1 equiv.).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture. The reaction is typically exothermic, so slow addition is recommended.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired N-Boc-3-(alkylamino)pyrrolidine.
Expected Yield: 60-85%
Data Presentation: Structure-Activity Relationship (SAR) of Pyrrolidine-based Kinase Inhibitors
To illustrate the utility of this building block in generating a focused library for kinase inhibitor discovery, the following table presents hypothetical but representative data for a series of N-Boc-3-(substituted-anilino)pyrrolidines. The inhibitory activity (IC₅₀) against a hypothetical kinase is shown to demonstrate how modifications, introduced via reductive amination, can influence biological activity.
| Compound ID | R-Group (from R-NH₂) | Kinase IC₅₀ (nM) |
| P-01 | Phenyl | 150 |
| P-02 | 4-Fluorophenyl | 75 |
| P-03 | 3,4-Dichlorophenyl | 25 |
| P-04 | 4-Methoxyphenyl | 250 |
| P-05 | 4-(Trifluoromethyl)phenyl | 40 |
Data is representative and for illustrative purposes only.
This hypothetical data suggests that electron-withdrawing groups on the aniline moiety enhance the inhibitory activity, providing a clear direction for further optimization of the lead compounds.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its role as a stable precursor to pyrrolidin-3-one provides a strategic advantage for the synthesis of complex molecules, particularly in the construction of libraries for drug discovery. The protocols outlined in this guide offer a robust foundation for researchers and drug development professionals to leverage this key intermediate in the design and synthesis of novel therapeutic agents, especially in the promising area of kinase inhibition.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3,3-Dimethoxypyrrolidine Hydrochloride
Introduction
3,3-Dimethoxypyrrolidine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. The pyrrolidine scaffold is a common motif in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The gem-dimethoxy group serves as a protected ketone, which can be deprotected under acidic conditions to reveal the carbonyl functionality for further synthetic manipulations. This application note provides a detailed, scalable, and efficient protocol for the synthesis of this compound, designed for researchers and process chemists in the pharmaceutical and chemical industries.
The presented synthesis is a robust two-step process commencing from the commercially available N-Boc-3-pyrrolidinone. This route is advantageous for large-scale production due to its high efficiency, operational simplicity, and the use of readily available reagents.
Overall Synthetic Scheme
Figure 1: Overall synthetic workflow for this compound.
Part 1: Safety and Handling
1.1. General Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.[3] An eyewash station and safety shower should be readily accessible.
1.2. Reagent-Specific Hazards
-
N-Boc-3-pyrrolidinone: May cause skin and eye irritation. Avoid inhalation of dust.
-
Trimethyl orthoformate: Flammable liquid and vapor. Causes serious eye irritation.
-
p-Toluenesulfonic acid (p-TsOH): Corrosive. Causes severe skin burns and eye damage.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.
-
Hydrochloric acid (HCl) in Isopropanol: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care in a well-ventilated area.[4][5][6]
-
Toluene and Heptane: Highly flammable liquids and vapors. May be fatal if swallowed and enters airways. Cause skin irritation. May cause drowsiness or dizziness.
-
Sodium Bicarbonate: Non-hazardous, but dust may cause respiratory irritation.
Refer to the Safety Data Sheets (SDS) for each reagent for comprehensive safety information.
Part 2: Detailed Synthesis Protocol
Step 1: Ketalization - Synthesis of N-Boc-3,3-dimethoxypyrrolidine
This step involves the acid-catalyzed protection of the ketone functionality in N-Boc-3-pyrrolidinone as a dimethyl ketal. Trimethyl orthoformate is employed as both a reagent and a water scavenger, driving the equilibrium towards the product.
Reaction Scheme:
Figure 2: Ketalization of N-Boc-3-pyrrolidinone.
Materials and Equipment:
-
10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Heating/cooling circulator.
-
N-Boc-3-pyrrolidinone (1.00 kg, 5.40 mol)
-
Toluene (4.0 L)
-
Methanol (1.0 L)
-
Trimethyl orthoformate (0.86 kg, 8.10 mol)
-
p-Toluenesulfonic acid monohydrate (20.5 g, 0.108 mol)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the 10 L reactor with N-Boc-3-pyrrolidinone (1.00 kg, 5.40 mol) and toluene (4.0 L). Begin stirring to dissolve the solid.
-
Reagent Addition: Add methanol (1.0 L), trimethyl orthoformate (0.86 kg, 8.10 mol), and p-toluenesulfonic acid monohydrate (20.5 g, 0.108 mol) to the reactor.
-
Reaction: Heat the reaction mixture to 60-65 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature. Carefully add saturated aqueous sodium bicarbonate solution to quench the acid until the pH of the aqueous layer is 7-8.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (2 x 1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-3,3-dimethoxypyrrolidine as an oil. The product is typically used in the next step without further purification.
Step 2: Deprotection and Salt Formation - Synthesis of this compound
This step involves the acidic cleavage of the N-Boc protecting group and the simultaneous formation of the hydrochloride salt.[7][8][9]
Reaction Scheme:
Figure 3: N-Boc deprotection and hydrochloride salt formation.
Materials and Equipment:
-
10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, addition funnel, and nitrogen inlet/outlet.
-
Cooling circulator.
-
Crude N-Boc-3,3-dimethoxypyrrolidine (from Step 1, approx. 5.40 mol)
-
Isopropanol (4.0 L)
-
Hydrochloric acid in isopropanol (5-6 M solution)
-
Heptane (4.0 L)
-
Filtration apparatus (Buchner funnel and flask)
-
Vacuum oven
Procedure:
-
Reaction Setup: Dissolve the crude N-Boc-3,3-dimethoxypyrrolidine in isopropanol (4.0 L) in the 10 L reactor. Cool the solution to 0-5 °C.
-
Acid Addition: Slowly add the hydrochloric acid in isopropanol solution via the addition funnel, maintaining the internal temperature below 10 °C. The addition is exothermic.
-
Reaction and Precipitation: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. A precipitate should form during this time. Monitor the deprotection by TLC or LC-MS.
-
Crystallization: Add heptane (4.0 L) slowly to the mixture to further precipitate the product. Stir the resulting slurry for at least 1 hour at room temperature.
-
Isolation: Collect the solid product by filtration. Wash the filter cake with a 1:1 mixture of isopropanol and heptane, and then with heptane.
-
Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight to yield this compound as a white to off-white solid.
Part 3: Characterization and Quality Control
The final product should be characterized to confirm its identity and purity.
| Property | Specification |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₆H₁₄ClNO₂ |
| Molecular Weight | 167.63 g/mol |
| Melting Point | Expected to be in the range of 100-120 °C (based on similar structures)[10] |
| Solubility | Soluble in water and methanol |
| Purity (by HPLC) | ≥ 98% |
| ¹H NMR | Consistent with the structure |
| ¹³C NMR | Consistent with the structure |
Expected NMR Data (in D₂O):
-
¹H NMR: Chemical shifts (δ) are expected around 3.2-3.6 ppm (m, 4H, CH₂), 3.1 ppm (s, 6H, OCH₃), and 2.1-2.3 ppm (t, 2H, CH₂).
-
¹³C NMR: Chemical shifts (δ) are expected around 101 ppm (C(OCH₃)₂), 50 ppm (OCH₃), 46 ppm (CH₂N), and 38 ppm (CH₂).[11][12][13]
Part 4: Process Justification and Scientific Insights
-
Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the pyrrolidine nitrogen. It is stable under the conditions of ketalization and can be readily removed under acidic conditions that are compatible with the dimethyl ketal.[14]
-
Ketalization Strategy: The use of trimethyl orthoformate with a catalytic amount of a strong acid like p-TsOH is a classic and highly effective method for ketal formation. Trimethyl orthoformate acts as a dehydrating agent by reacting with the water produced during the reaction to form methanol and methyl formate, thus driving the equilibrium towards the product. This is particularly important for scalability as it avoids the need for physical removal of water.
-
One-Pot Deprotection and Salt Formation: The final step is designed as a one-pot procedure where the Boc group is cleaved with hydrochloric acid, and the resulting free amine is immediately protonated to form the stable and easily isolable hydrochloride salt. Using HCl in an organic solvent like isopropanol facilitates the precipitation of the product, simplifying the purification process.[8]
-
Solvent Selection: In Step 1, toluene is used as the primary solvent due to its suitable boiling point for the reaction and its ability to azeotropically remove water if necessary, although the use of trimethyl orthoformate mitigates this need. In Step 2, isopropanol is a good solvent for the starting material and the HCl reagent, while the addition of the anti-solvent heptane promotes the crystallization of the polar hydrochloride salt, leading to a high recovery of the product.
References
- 1. 3-(Methoxymethyl)pyrrolidine | C6H13NO | CID 22993433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 3. 3,3-DIMETHYL-PYRROLIDINE HYDROCHLORIDE(792915-20-9) 1H NMR spectrum [chemicalbook.com]
- 4. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride | C11H16ClNO | CID 45073983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-3-(Methoxymethyl)pyrrolidine hydrochloride | C6H14ClNO | CID 91933778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,3-Dimethylpyrrolidine hydrochloride | C6H14ClN | CID 46736057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. commonorganicchemistry.com [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 12. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
Application Note: Strategic Derivatization of 3,3-Dimethoxypyrrolidine Hydrochloride for the Synthesis of Diverse Chemical Libraries
Introduction
In the landscape of modern drug discovery, the synthesis of diverse and structurally complex chemical libraries is paramount for identifying novel therapeutic agents. Pyrrolidine scaffolds are privileged structures, frequently found in a vast array of biologically active compounds and approved drugs. 3,3-Dimethoxypyrrolidine hydrochloride emerges as a particularly valuable building block for library synthesis due to its unique structural features. It incorporates a secondary amine, which serves as a versatile handle for a multitude of derivatization reactions, and a protected ketone in the form of a dimethyl ketal. This ketal is stable under many common reaction conditions used for amine modification, yet it can be readily deprotected to unveil a reactive carbonyl group for further diversification, enabling the creation of intricate, multi-functionalized molecules.
This application note provides a comprehensive guide to the strategic derivatization of this compound. We will delve into detailed protocols for common N-functionalization reactions, discuss the underlying chemical principles, and present a workflow for subsequent ketal deprotection to expand the chemical space accessible from this versatile scaffold.
Core Principles: The Strategic Utility of 3,3-Dimethoxypyrrolidine
The power of this compound in library synthesis lies in its two orthogonal reactive sites. The secondary amine can be readily functionalized through a variety of well-established reactions, while the dimethyl ketal remains inert. This allows for the systematic construction of a library of N-substituted pyrrolidines. Subsequently, the latent ketone can be unmasked under acidic conditions, providing a second point for diversification. This two-stage approach significantly expands the complexity and diversity of the resulting library from a single, readily available starting material.
Figure 1: A two-stage workflow for library synthesis using 3,3-dimethoxypyrrolidine, highlighting the initial N-functionalization followed by ketal deprotection and further diversification.
Part 1: N-Functionalization Protocols
The initial step in library synthesis using this scaffold involves the derivatization of the secondary amine. The hydrochloride salt must first be neutralized to the free amine, typically in situ, using a suitable base. The choice of base is critical to avoid premature deprotection of the ketal; non-nucleophilic, organic bases are preferred.
Protocol 1: N-Acylation with Acid Chlorides
N-acylation is a robust and high-yielding reaction for creating amide derivatives. The use of an acid chloride is highly efficient.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq).
-
Stir the mixture at room temperature for 15 minutes to ensure complete neutralization of the hydrochloride salt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the desired acid chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl-3,3-dimethoxypyrrolidine.
Rationale for Experimental Choices:
-
Base: DIPEA is often preferred over TEA as it is more sterically hindered and less likely to act as a nucleophile, reducing potential side reactions. An excess of base is used to both neutralize the HCl salt and scavenge the HCl generated during the acylation.
-
Solvent: DCM is an excellent solvent for this reaction as it is aprotic and effectively dissolves the starting materials and reagents.
-
Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction between the amine and the highly reactive acid chloride.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing a wide range of substituents from a library of aldehydes and ketones.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) (0.2 M).
-
Add a mild acid catalyst, such as acetic acid (0.1 eq), to facilitate iminium ion formation.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Rationale for Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is the reducing agent of choice for reductive aminations. It is milder and more selective for iminium ions over carbonyls than other hydride reagents like sodium borohydride, which allows the reaction to be performed in a single pot.
-
Solvent: DCE is a common choice, but for less reactive carbonyls, methanol can be effective.
-
Acid Catalyst: The acid catalyst accelerates the dehydration of the intermediate hemiaminal to form the iminium ion, which is the species that is reduced.
| Reaction Type | Reagents | Base/Catalyst | Typical Yield | Purity (Post-Chromatography) |
| N-Acylation | Benzoyl Chloride | DIPEA | 90-98% | >98% |
| N-Alkylation | Benzaldehyde | Acetic Acid / NaBH(OAc)₃ | 85-95% | >98% |
Part 2: Ketal Deprotection to Unveil the Carbonyl
Once the N-substituted library has been generated, the next strategic step is the deprotection of the dimethyl ketal to reveal the 3-oxo functionality. This is typically achieved under acidic conditions.
Figure 2: Mechanism of acid-catalyzed ketal deprotection.
Protocol 3: Acidic Hydrolysis of the Dimethyl Ketal
The conditions for this deprotection must be carefully chosen to avoid degradation of the N-substituent.
Experimental Protocol:
-
Dissolve the N-substituted-3,3-dimethoxypyrrolidine (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v, 0.1 M).
-
Add a catalytic amount of a strong acid, such as para-toluenesulfonic acid (p-TSA) (0.1 eq) or hydrochloric acid (2M aqueous solution).
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Remove the acetone in vacuo.
-
Extract the remaining aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting N-substituted-3-oxopyrrolidine is often pure enough for the next step, but can be purified by column chromatography if necessary.
Rationale for Experimental Choices:
-
Solvent System: The use of a water-miscible co-solvent like acetone ensures the homogeneity of the reaction mixture, as the organic substrate and the aqueous acid can both be solubilized.
-
Acid Catalyst: p-TSA is a convenient, solid acid that is easy to handle. Aqueous HCl is also highly effective. The amount of acid should be catalytic to minimize potential side reactions.
This compound is a superb scaffold for diversity-oriented synthesis. Its orthogonal protecting group strategy allows for a controlled, stepwise functionalization of the nitrogen and the C3 position. The protocols outlined in this application note provide a robust foundation for researchers to generate libraries of N-substituted 3,3-dimethoxypyrrolidines and subsequently convert them into the corresponding 3-oxopyrrolidines. This opens the door to a vast chemical space, enabling the synthesis of novel spirocyclic systems and other complex architectures for screening in drug discovery programs.
Application Notes and Protocols for the N-Alkylation of 3,3-Dimethoxypyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the experimental conditions for the N-alkylation of 3,3-dimethoxypyrrolidine hydrochloride. As a valuable building block in medicinal chemistry, the targeted functionalization of this scaffold is of significant interest. These application notes delve into two primary synthetic strategies: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers in optimizing their specific synthetic transformations. We will explore the critical roles of bases, solvents, and alkylating/reducing agents, as well as address the practical challenges associated with the hydrochloride salt form of the starting material.
Introduction: The Strategic Importance of N-Substituted Pyrrolidines
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in a multitude of clinically successful pharmaceuticals. Its conformational rigidity and ability to engage in key hydrogen bonding interactions make it an attractive motif for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The 3,3-dimethoxy substitution offers a unique handle for further chemical modification and can influence the lipophilicity and metabolic stability of the final compound. The N-alkylation of this compound is a fundamental transformation that opens the door to a vast chemical space of novel derivatives for biological screening.
The primary challenge in the N-alkylation of this compound lies in the need to neutralize the hydrochloride salt to liberate the nucleophilic secondary amine. This can be achieved either as a separate workup step or, more efficiently, in situ during the alkylation reaction. The choice of base is therefore critical to ensure complete deprotonation without promoting unwanted side reactions.
Part 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation via nucleophilic substitution is a classical and widely employed method for the formation of carbon-nitrogen bonds.[1] This approach involves the reaction of the secondary amine with an alkyl halide in the presence of a base.
Mechanism of Direct N-Alkylation
The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the deprotonated pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
Caption: General workflow for direct N-alkylation.
Key Experimental Parameters
1. Choice of Base: The selection of a suitable base is paramount for the successful N-alkylation of an amine hydrochloride. The base must be strong enough to deprotonate the ammonium salt but should not interfere with the alkylating agent or the product.
-
Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective and are generally preferred for their ease of handling and removal.[2] Stronger inorganic bases like sodium hydride (NaH) can also be used, particularly with less reactive alkylating agents, but require anhydrous conditions.
-
Organic Bases: Non-nucleophilic organic bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA or Hünig's base) are excellent choices as they act as proton scavengers without competing in the alkylation reaction.
2. Solvent Selection: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent solvents for SN2 reactions as they can solvate the cation of the base while leaving the anion (the active base) relatively free to deprotonate the amine.
-
Ethereal Solvents: Tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) are also viable options, particularly when using stronger bases like NaH.
3. Nature of the Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but are also more expensive and less stable. Alkyl bromides often provide a good balance of reactivity and stability. For less reactive alkylating agents, the addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction via an in situ Finkelstein reaction.
4. Temperature: The reaction temperature will depend on the reactivity of the amine and the alkylating agent. Many N-alkylations can be carried out at room temperature, while others may require heating to achieve a reasonable reaction rate.
Protocol 1: General Procedure for Direct N-Alkylation
This protocol provides a general starting point for the N-alkylation of this compound. Optimization of the base, solvent, and temperature may be necessary for specific alkylating agents.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous DMF or MeCN to dissolve the starting material.
-
Add the base. If using K₂CO₃, add 2.5 equivalents. If using DIPEA, add 2.2 equivalents.
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Condition A | Condition B | Rationale |
| Base | K₂CO₃ (2.5 eq) | DIPEA (2.2 eq) | K₂CO₃ is a solid, easily removable base. DIPEA is a liquid organic base that also acts as a proton scavenger. |
| Solvent | DMF | MeCN | DMF has a higher boiling point, suitable for reactions requiring heating. MeCN is easier to remove during workup. |
| Temperature | Room Temperature to 80 °C | Room Temperature to 60 °C | The optimal temperature will depend on the reactivity of the alkyl halide. |
| Typical Alkyl Halides | Benzyl bromide, Ethyl iodide | Propyl bromide, Butyl chloride | More reactive halides may not require heating. |
Table 1: Recommended Starting Conditions for Direct N-Alkylation.
Part 2: Reductive Amination with Aldehydes and Ketones
Reductive amination is a powerful alternative to direct alkylation, particularly when dealing with substrates prone to over-alkylation or when the desired alkyl group is derived from a carbonyl compound.[3][4] This method involves the formation of an iminium ion intermediate from the secondary amine and a carbonyl compound, which is then reduced in situ to the corresponding tertiary amine.
Mechanism of Reductive Amination
The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon to form a hemiaminal intermediate. This is followed by the loss of water to generate a transient iminium ion. A selective reducing agent then reduces the iminium ion to the final N-alkylated product.
Caption: General workflow for reductive amination.
Key Experimental Parameters
1. Choice of Reducing Agent: The key to a successful one-pot reductive amination is the use of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most reductive aminations.[5][6][7] It is a mild and selective reducing agent that is compatible with a wide range of functional groups and can be used in acidic to neutral conditions.
-
Sodium Cyanoborohydride (NaBH₃CN): Another commonly used reagent, but it is toxic and requires careful handling. It is most effective under slightly acidic conditions (pH 4-6).
2. Solvent Selection: The choice of solvent is often dictated by the solubility of the reactants and the reducing agent.
-
Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): These are excellent solvents for reactions using NaBH(OAc)₃.
-
Methanol (MeOH) and Ethanol (EtOH): These are often used with NaBH₃CN.
3. pH Control: For reductive aminations using NaBH₃CN, maintaining a slightly acidic pH is crucial for the formation of the iminium ion and for the selectivity of the reducing agent. Acetic acid is commonly used for this purpose. With NaBH(OAc)₃, the reaction can often be run without the addition of an external acid, as the reagent itself can generate acetic acid.
Protocol 2: General Procedure for Reductive Amination
This protocol provides a general method for the N-alkylation of this compound via reductive amination.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous DCM or DCE.
-
Add TEA or DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes.
-
Add the aldehyde or ketone (1.05 eq) to the mixture.
-
Stir for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Condition A | Condition B | Rationale |
| Carbonyl Compound | Aldehyde | Ketone | Aldehydes are generally more reactive than ketones. |
| Reducing Agent | NaBH(OAc)₃ (1.5 eq) | NaBH(OAc)₃ (1.5 eq) | NaBH(OAc)₃ is a mild and selective reducing agent suitable for both aldehydes and ketones. |
| Solvent | DCM | DCE | Both are excellent solvents for this reaction. DCE has a higher boiling point if gentle heating is required. |
| Base | TEA (1.1 eq) | DIPEA (1.1 eq) | To neutralize the hydrochloride salt of the starting material. |
Table 2: Recommended Starting Conditions for Reductive Amination.
Part 3: Stability and Troubleshooting
Stability of the 3,3-Dimethoxy Ketal: The 3,3-dimethoxy group is a ketal functionality. Ketal are generally stable to basic and nucleophilic conditions, which makes both direct N-alkylation and reductive amination viable synthetic routes. However, they are sensitive to acidic conditions. Therefore, it is important to ensure that the reaction medium does not become strongly acidic, especially during workup. A final wash with a mild base like saturated sodium bicarbonate solution is recommended to neutralize any residual acid.
Troubleshooting Common Issues:
-
Low Conversion:
-
Direct Alkylation: The alkylating agent may be too unreactive. Consider switching to a more reactive halide (Cl < Br < I) or increasing the reaction temperature. Ensure the base is of good quality and used in sufficient excess to fully deprotonate the amine hydrochloride.
-
Reductive Amination: The iminium ion may not be forming efficiently. For less reactive carbonyls, the addition of a catalytic amount of acetic acid may be beneficial. Ensure the reducing agent is fresh and active.
-
-
Side Reactions:
-
Over-alkylation (for primary amines): While not an issue for the secondary amine starting material, it's a common problem when alkylating primary amines. Reductive amination is a superior method to avoid this.
-
Elimination: With sterically hindered secondary alkyl halides, elimination can compete with substitution. Using a less hindered primary alkyl halide or switching to reductive amination is advisable.
-
Conclusion
The N-alkylation of this compound can be effectively achieved through both direct alkylation with alkyl halides and reductive amination with carbonyl compounds. The choice of method will depend on the desired N-substituent and the available starting materials. Direct alkylation is a straightforward approach for introducing simple alkyl groups, while reductive amination offers a versatile and highly selective alternative that avoids the issue of over-alkylation and allows for the introduction of a wider range of functional groups. By carefully considering the choice of base, solvent, and reaction conditions, researchers can successfully synthesize a diverse library of N-substituted 3,3-dimethoxypyrrolidine derivatives for further investigation in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3,3-Dimethoxypyrrolidine Hydrochloride Reactions
Welcome to the technical support center for 3,3-Dimethoxypyrrolidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block. The inherent functionalities of this molecule—a secondary amine and a protected ketone—offer a unique synthetic handle, but also present specific experimental hurdles. This document provides in-depth, question-and-answer-based troubleshooting guides grounded in established chemical principles.
Structural Overview and Key Reactive Sites
This compound is a pyrrolidine ring where the C3 position is protected as a dimethyl acetal. The secondary amine is protonated as a hydrochloride salt. This structure dictates its reactivity:
-
The Pyrrolidine Nitrogen: A nucleophilic secondary amine (once neutralized) ready for functionalization (e.g., N-alkylation, N-acylation).
-
The Dimethoxy Acetal: A protecting group for a ketone at the 3-position. It is stable under basic and neutral conditions but labile to acid-catalyzed hydrolysis.
This dual reactivity is the key to its synthetic utility and also the source of potential challenges.
Part 1: Troubleshooting N-Functionalization Reactions (Alkylation & Acylation)
The first step in utilizing this compound typically involves the functionalization of the secondary amine. This requires neutralization of the hydrochloride salt to liberate the free, nucleophilic amine.
Frequently Asked Questions (FAQs) for N-Functionalization
Question 1: My N-alkylation/N-acylation reaction is not proceeding to completion, and I observe a significant amount of unreacted starting material. What are the likely causes and how can I resolve this?
Answer:
This is a common issue and can often be traced back to one of three factors: insufficient amine reactivity, poor reagent quality, or suboptimal reaction conditions.
Causality Analysis:
-
Incomplete Neutralization of the Hydrochloride Salt: The pyrrolidine nitrogen in your starting material is protonated and therefore non-nucleophilic. An inadequate amount or strength of the base will result in a low concentration of the free amine, leading to a sluggish or incomplete reaction.
-
Base Strength and Solubility: The choice of base is critical. Common inorganic bases like potassium carbonate (K₂CO₃) may have limited solubility in organic solvents, reducing their effectiveness.
-
Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction kinetics. A poor solvent choice can hinder the reaction.
-
Reactivity of the Electrophile: Highly hindered or electronically deactivated alkyl halides or acylating agents will react more slowly.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in N-functionalization.
Detailed Recommendations:
-
Base Selection and Stoichiometry:
-
For reactions with alkyl or acyl halides that generate HCl, a minimum of two equivalents of a base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is required: one to neutralize the starting material's hydrochloride and one to scavenge the newly formed acid.
-
When using solid bases like K₂CO₃, ensure vigorous stirring and consider a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve its efficacy in organic solvents.
-
-
Solvent Choice:
-
Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally preferred for N-alkylation as they can effectively dissolve the reactants and promote Sₙ2 reactions.
-
-
Temperature Optimization:
-
Many N-alkylation reactions require heating. If your reaction is sluggish at room temperature, consider increasing the temperature to 60-80 °C and monitoring the progress by TLC or LC-MS.
-
Question 2: I am observing a significant byproduct in my reaction that I suspect is the hydrolyzed ketone. How can I prevent this?
Answer:
The dimethoxy acetal is sensitive to acid. Accidental introduction of acid or use of acidic conditions can lead to its premature deprotection.
Causality Analysis:
-
Acidic Reagents: Some reagents may be contaminated with acid or can generate acidic byproducts.
-
Inadequate Acid Scavenging: If the base used is not sufficient to neutralize both the starting material's HCl and any acid generated during the reaction, the reaction medium can become acidic.
Preventative Measures:
-
Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of acidic species from moisture.
-
Sufficient Base: Always use a slight excess of a non-nucleophilic base to ensure the reaction medium remains basic or neutral.
-
Reagent Purity: Use high-purity reagents to avoid acidic contaminants.
Part 2: Troubleshooting Acetal Deprotection
After successful N-functionalization, the next step is often the deprotection of the 3,3-dimethoxy group to reveal the 3-pyrrolidinone. This is achieved through acid-catalyzed hydrolysis.
Frequently Asked Questions (FAQs) for Acetal Deprotection
Question 3: My acetal deprotection is slow or incomplete. What are the key factors to consider?
Answer:
Incomplete acetal hydrolysis is typically due to insufficient acid catalysis or a lack of water.
Causality Analysis:
-
Mechanism of Hydrolysis: The deprotection is an equilibrium process that requires protonation of one of the methoxy groups to initiate the reaction. Water then acts as a nucleophile to complete the hydrolysis.[1]
-
Insufficient Acid: The concentration of the acid catalyst may be too low to effectively protonate the acetal.
-
Insufficient Water: Water is a necessary reagent for the hydrolysis to occur. Anhydrous or low-water conditions will prevent the reaction from proceeding.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete acetal deprotection.
Detailed Recommendations:
-
Acid Selection:
-
Reaction Medium:
-
The reaction is typically performed in a mixture of an organic solvent (to dissolve the substrate) and water. Common solvent systems include acetone/water or THF/water.[2]
-
Using a large excess of water can help drive the equilibrium towards the deprotected ketone.
-
Question 4: My desired 3-pyrrolidinone product appears to be unstable or is forming side products upon deprotection. What could be happening?
Answer:
3-Pyrrolidinones can be susceptible to side reactions, particularly under harsh deprotection conditions.
Causality Analysis:
-
Self-Condensation: The enolizable nature of the 3-pyrrolidinone can lead to self-condensation or other side reactions, especially in the presence of strong acids and high temperatures.
-
Reactivity of Other Functional Groups: The N-substituent introduced in the first step may be acid-sensitive.
Mitigation Strategies:
-
Milder Conditions: If you suspect product degradation, try using milder acidic conditions. This could involve using a weaker acid or running the reaction at a lower temperature.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize over-exposure to acidic conditions.
-
Protecting Group Compatibility: Ensure that the N-substituent is stable to the acidic conditions required for acetal deprotection. If not, a different synthetic strategy may be necessary.
Experimental Protocols
General Protocol for N-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, 10 mL/mmol), add a base (e.g., DIPEA, 2.2 eq).
-
Addition of Electrophile: Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Acetal Deprotection
-
Reaction Setup: Dissolve the N-substituted 3,3-dimethoxypyrrolidine (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Acid Addition: Add a catalytic amount of a strong acid (e.g., 1M HCl, 0.1 eq).
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-pyrrolidinone. Further purification may be achieved by chromatography or recrystallization.
Data for Characterization
The following table provides representative NMR data for N-Boc protected pyrrolidine derivatives, which can serve as a reference for characterizing your N-functionalized intermediate.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| N-Boc-3-pyrrolidinone [4] | 3.69 (s, 2H), 3.53 (t, J=7.0 Hz, 2H), 2.59 (t, J=7.0 Hz, 2H), 1.47 (s, 9H) | 208.1, 80.6, 52.8, 45.9, 36.1, 28.4 |
| (R/S)-N-Boc-3-pyrrolidinol [5] | 3.79 – 3.71 (m, 1H), 3.58 – 3.46 (m, 2H), 3.40 – 3.23 (m, 2H), 1.97 – 1.69 (m, 2H), 1.46 (s, 9H) | 80.0, 70.1, 54.5, 44.2, 34.1, 28.5 |
Note: The spectral data for 3,3-Dimethoxypyrrolidine derivatives will show characteristic signals for the two methoxy groups, typically as a singlet around 3.2 ppm in the 1H NMR spectrum and a signal around 50 ppm in the 13C NMR spectrum.
References
Technical Support Center: Optimization of Reaction Conditions for 3,3-Dimethoxypyrrolidine Hydrochloride
Welcome to the technical support center for the synthesis and optimization of 3,3-Dimethoxypyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable heterocyclic building block. The pyrrolidine ring is a foundational motif in numerous pharmaceuticals, and mastering its synthesis is crucial for advancing novel therapeutic programs.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to empower you to optimize your synthetic strategy.
I. Proposed Synthetic Pathway
The synthesis of this compound is efficiently achieved via a two-step sequence starting from the commercially available N-Boc-3-pyrrolidinone. The process involves the protection of the ketone as a dimethyl ketal, followed by the deprotection of the nitrogen and concurrent formation of the hydrochloride salt.
Caption: Proposed two-step synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
A1: The most prevalent and scalable approach begins with N-Boc-3-pyrrolidinone. The first step is an acid-catalyzed ketalization using methanol to form N-Boc-3,3-dimethoxypyrrolidine. The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group with a strong acid, such as hydrochloric acid, which also serves to form the desired hydrochloride salt.[3][4] This route is favored due to the high yields and purity often achieved.
Q2: Why is the N-Boc protecting group essential for this synthesis?
A2: The N-Boc group serves two critical functions. First, it deactivates the pyrrolidine nitrogen, preventing it from interfering with the acid-catalyzed ketalization of the ketone. Amines can react with ketones to form enamines or participate in other side reactions under acidic conditions. Second, the Boc group is stable under the conditions required for ketalization but can be removed cleanly under specific acidic conditions that are orthogonal to many other functional groups, ensuring a selective final deprotection.[3][5]
Q3: What are the critical parameters for the ketalization step?
A3: The success of the ketalization hinges on three main factors:
-
Acid Catalyst: A catalytic amount of a non-nucleophilic acid is required. p-Toluenesulfonic acid (p-TsOH) is a common choice. The amount of catalyst must be optimized; too little results in a sluggish reaction, while too much can promote side reactions.
-
Water Removal: Ketal formation is a reversible equilibrium reaction that produces water. To drive the reaction to completion, water must be removed. This is typically achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like trimethyl orthoformate.
-
Solvent and Temperature: Methanol serves as both the reagent and often the solvent. The reaction is typically run at reflux to facilitate water removal.
Q4: Which methods are recommended for the final N-Boc deprotection and salt formation?
A4: Acid-mediated deprotection is the standard method for cleaving the N-Boc group.[3] The most common reagents are:
-
HCl in Dioxane: A 4M solution of HCl in 1,4-dioxane is highly effective and widely used. It often allows for the direct precipitation of the hydrochloride salt from the reaction mixture, simplifying purification.[6]
-
HCl in Methanol or Ethanol: These are also effective but can sometimes lead to the formation of methyl or ethyl carbamates as byproducts if not carefully controlled.
-
Trifluoroacetic Acid (TFA): TFA in dichloromethane (DCM) is another powerful reagent for Boc removal. However, it yields the trifluoroacetate salt. To obtain the hydrochloride salt, an additional salt exchange step would be necessary.[3][5]
Q5: How can I monitor the progress of each reaction step effectively?
A5: Thin Layer Chromatography (TLC) is the primary method for monitoring both steps.
-
For Ketalization: Use a solvent system like 30% ethyl acetate in hexanes. The product, N-Boc-3,3-dimethoxypyrrolidine, will have a higher Rf value (be less polar) than the starting material, N-Boc-3-pyrrolidinone.
-
For Deprotection: Use a system like 10% methanol in dichloromethane. The starting material is UV active (if visualized with a permanganate stain) and the product amine can be visualized with ninhydrin stain. The product, being a salt, will typically remain at the baseline (Rf = 0). The disappearance of the starting material indicates reaction completion.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Step 1: Ketalization of N-Boc-3-pyrrolidinone
Issue 1: Low or no conversion to the ketal, with starting material remaining.
-
Question: I've refluxed my N-Boc-3-pyrrolidinone in methanol with an acid catalyst for several hours, but TLC analysis shows a significant amount of starting material remaining. What is going wrong?
-
Answer: This is a common issue related to the reaction equilibrium.
-
Causality: Ketal formation is a reversible process.[7] The presence of even small amounts of water in the reaction mixture will prevent the equilibrium from shifting towards the product.
-
Solutions:
-
Ensure Anhydrous Conditions: Use dry methanol and glassware.
-
Actively Remove Water: The most robust solution is to use a Dean-Stark apparatus to azeotropically remove the water as it forms, especially if using a co-solvent like toluene. Alternatively, add a chemical dehydrating agent. Trimethyl orthoformate is an excellent choice as it reacts with water to form methanol and methyl formate, both of which are innocuous or easily removed.
-
Check Catalyst Activity: Ensure your acid catalyst (e.g., p-TsOH) has not degraded. Using a fresh bottle or a different acid catalyst like pyridinium p-toluenesulfonate (PPTS) for more sensitive substrates may be beneficial.
-
-
Caption: Troubleshooting workflow for low ketalization yield.
Issue 2: The reaction mixture turns dark, and multiple spots appear on the TLC plate.
-
Question: My reaction has turned brown/black upon heating, and the TLC plate is messy. What causes this decomposition?
-
Answer: This indicates decomposition, likely caused by an overly strong acidic environment or excessive heat.
-
Causality: The N-Boc group can be labile under harsh acidic conditions, especially at high temperatures over long periods. This can lead to side reactions and polymerization.
-
Solutions:
-
Reduce Catalyst Loading: Use a truly catalytic amount of acid (e.g., 1-5 mol%).
-
Use a Milder Catalyst: Consider switching from p-TsOH to a milder acid like pyridinium p-toluenesulfonate (PPTS).
-
Control Temperature: Ensure the reaction is not overheating. Maintain a gentle reflux.
-
-
Step 2: N-Boc Deprotection and Hydrochloride Salt Formation
Issue 1: Incomplete deprotection of the N-Boc group.
-
Question: After treating my N-Boc-3,3-dimethoxypyrrolidine with HCl/dioxane, I still see starting material in my crude product. How can I ensure complete deprotection?
-
Answer: Incomplete deprotection usually points to insufficient acid or reaction time.
-
Causality: The cleavage of the Boc group requires a sufficient stoichiometric amount of acid to protonate the carbamate and facilitate its breakdown.
-
Solutions:
-
Increase Acid Equivalents: Ensure you are using a significant excess of HCl (typically 4-10 equivalents).
-
Extend Reaction Time: While often fast, some substrates require longer reaction times. Monitor by TLC until all starting material is consumed. Reactions can be left to stir at room temperature for several hours to overnight.[8]
-
Increase Temperature: If the reaction is sluggish at room temperature, it can be gently warmed to 40-50°C, but this should be done with caution to avoid side reactions.[6]
-
-
Issue 2: The final product is a persistent oil and fails to crystallize.
-
Question: I have removed the solvent after deprotection, but the resulting hydrochloride salt is a sticky oil. How can I induce crystallization?
-
Answer: Oiling out is common for hydrochloride salts. This can be due to residual solvent or the inherent properties of the salt.
-
Causality: The presence of impurities or residual protic solvents can inhibit crystallization. The salt may also be hygroscopic.
-
Solutions:
-
Trituration: Add a non-polar solvent in which the salt is insoluble, such as diethyl ether or methyl tert-butyl ether (MTBE). Vigorously stir or sonicate the mixture. This will wash away non-polar impurities and can often induce precipitation of the salt as a solid.
-
Solvent Co-distillation: Add a solvent like toluene and remove it under reduced pressure. This can help azeotropically remove trace amounts of water or other solvents.
-
Recrystallization: If a solid is obtained, it can be further purified by recrystallization from a suitable solvent system, such as isopropanol/diethyl ether or ethanol/ethyl acetate.
-
-
IV. Experimental Protocols & Data
Protocol 1: Synthesis of N-Boc-3,3-dimethoxypyrrolidine
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Boc-3-pyrrolidinone (10.0 g, 54.0 mmol).
-
Add anhydrous methanol (100 mL) and trimethyl orthoformate (11.5 g, 108 mmol, 2.0 eq).
-
Add p-toluenesulfonic acid monohydrate (0.51 g, 2.7 mmol, 0.05 eq).
-
Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours.
-
Monitor the reaction by TLC (30% EtOAc/Hexanes) until the starting material is consumed.
-
Cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a clear oil.
| Catalyst | Equivalents | Dehydrating Agent | Time (h) | Typical Yield |
| p-TsOH·H₂O | 0.05 | Trimethyl Orthoformate (2 eq) | 4 | >95% |
| CSA | 0.05 | Trimethyl Orthoformate (2 eq) | 5 | ~90% |
| PPTS | 0.10 | Trimethyl Orthoformate (2 eq) | 8 | >95% (milder) |
Table 1: Comparison of Acid Catalysts for Ketalization.
Protocol 2: Synthesis of this compound
-
Dissolve N-Boc-3,3-dimethoxypyrrolidine (12.4 g, 54.0 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 4.0 M solution of HCl in 1,4-dioxane (54 mL, 216 mmol, 4.0 eq).
-
Remove the ice bath and allow the solution to stir at room temperature for 3 hours.
-
Monitor the reaction by TLC (10% MeOH/DCM, ninhydrin stain) for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the resulting residue, add diethyl ether (100 mL) and stir vigorously for 30 minutes to induce precipitation.
-
Filter the resulting white solid, wash with cold diethyl ether (2 x 20 mL), and dry under high vacuum to afford the final product.
| Acid Source | Solvent | Equivalents | Temperature | Typical Yield |
| 4M HCl in Dioxane | DCM | 4.0 | 0°C to RT | >98% |
| 2M HCl in Et₂O | Et₂O | 5.0 | 0°C to RT | >95% |
| Acetyl Chloride/MeOH | MeOH | 3.0 | 0°C to RT | ~90-95% |
Table 2: Comparison of Deprotection Conditions.[6]
V. References
-
BenchChem. (2025). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. 9
-
BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis. 7
-
BenchChem. (2025). Technical Support Center: Synthesis of Pyrrolidine Derivatives. 1
-
PrepChem. (n.d.). Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. 10
-
BenchChem. (2025). Application Notes and Protocols: N-Boc Deprotection of 3-Hydroxypyrrolidine Derivatives. 3
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. 6
-
Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection. 5
-
Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. 11
-
Google Patents. (2016). Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. CN105646321A. 4
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. 2
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 3,3-Dimethoxypyrrolidine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3-Dimethoxypyrrolidine hydrochloride and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific purification challenges encountered during your experiments. The protocols and insights provided are grounded in established chemical principles to ensure scientific integrity and reliable outcomes.
Introduction: The Chemistry of this compound
This compound is a valuable building block in synthetic organic chemistry, primarily utilized as a precursor to 3-oxopyrrolidine. The hydrolysis of the ketal functionality unveils a ketone that serves as a versatile handle for a variety of subsequent transformations. These include, but are not limited to, reductive amination to form 3-aminopyrrolidines, reduction to 3-hydroxypyrrolidines, and various carbon-carbon bond-forming reactions.
The purification of the products from these reactions can present unique challenges due to the polar nature of the pyrrolidine core and the potential for a range of impurities. This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of products derived from this compound.
Problem 1: Incomplete hydrolysis of this compound to 3-oxopyrrolidine.
-
Question: My reaction to form 3-oxopyrrolidine from this compound seems to be incomplete, and I'm struggling to separate the product from the starting material. What's the best approach?
-
Answer: This is a common issue. The starting material, being a hydrochloride salt, is highly water-soluble, as is the product, 3-oxopyrrolidine. This makes standard extractive workups challenging. Here’s a systematic approach to purification:
-
Ensure Complete Hydrolysis: Before attempting purification, ensure the hydrolysis is complete. The reaction is typically carried out in aqueous acid (e.g., dilute HCl). Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material. If the reaction has stalled, you can gently heat the mixture or extend the reaction time.
-
Acid-Base Extraction: A carefully planned acid-base extraction is the most effective method here.[1][2][3]
-
Step 1: Basification. After confirming the reaction is complete, cool the reaction mixture in an ice bath and carefully add a base (e.g., 10 M NaOH) until the pH is between 9-10.[1] This will deprotonate the pyrrolidine nitrogen, making the 3-oxopyrrolidine free base more soluble in organic solvents.
-
Step 2: Extraction. Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or a 9:1 mixture of DCM and isopropanol. The alcohol co-solvent can help to improve the partitioning of the polar product into the organic phase.
-
Step 3: Drying and Concentration. Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude 3-oxopyrrolidine.
-
-
Troubleshooting the Extraction:
-
Emulsion Formation: If an emulsion forms during extraction, adding a small amount of brine can help to break it.
-
Poor Partitioning: If the product is still not extracting well into the organic layer, it may be due to incomplete basification or the high polarity of the product. Ensure the pH is sufficiently basic and consider using a more polar extraction solvent system.
-
-
Problem 2: Difficulty in purifying the product of a reductive amination with 3-oxopyrrolidine.
-
Question: I've performed a reductive amination on 3-oxopyrrolidine to synthesize a 3-substituted aminopyrrolidine. Now I have a mixture of my desired product, unreacted 3-oxopyrrolidine, the amine I used for the reaction, and borate salts from the reducing agent (e.g., sodium triacetoxyborohydride). How can I purify my product?
-
Answer: This is a multi-component mixture that requires a systematic purification strategy. Reductive amination is a powerful tool for C-N bond formation.[2][4][5] The purification can be tackled using a combination of techniques.
-
Initial Workup:
-
Quench the Reaction: Carefully quench the reaction by adding an aqueous solution of sodium bicarbonate or sodium hydroxide to decompose any remaining reducing agent and to neutralize the reaction mixture.
-
Initial Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate or DCM). This will separate the organic-soluble product and any unreacted starting materials from the inorganic borate salts.
-
-
Purification Strategy Decision Tree:
Caption: Decision tree for selecting a purification strategy.
-
Detailed Protocols:
-
Acid-Base Extraction: This is often the most effective first step.[1][2][3][6]
-
Dissolve the crude organic residue in an organic solvent like ethyl acetate.
-
Wash with a dilute acid solution (e.g., 1 M HCl). Your desired product (a secondary or tertiary amine) and any unreacted primary/secondary amine will be protonated and move into the aqueous layer. The unreacted 3-oxopyrrolidine (a ketone) will remain in the organic layer.
-
Separate the layers. You can now discard the organic layer containing the ketone impurity.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the now deprotonated product back into an organic solvent.
-
Dry and concentrate to get the purified product.
-
-
Column Chromatography: If acid-base extraction is not effective or if you have neutral impurities, column chromatography is the next step.
-
Normal Phase (Silica Gel): Amines can streak on silica gel. To mitigate this, you can:
-
Add a small amount of a volatile base like triethylamine (0.5-1%) to your eluent system (e.g., DCM/Methanol with 1% Et3N).
-
Use basic alumina as the stationary phase.
-
-
Reversed-Phase (C18): This can be very effective for polar amines. A typical eluent system would be a gradient of water (with 0.1% formic acid or TFA) and acetonitrile.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating polar compounds that are poorly retained in reversed-phase chromatography.[7][8] A typical mobile phase is a high concentration of an organic solvent (like acetonitrile) with a small amount of an aqueous buffer.[7]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to remove the Boc protecting group from a pyrrolidine derivative and purify the resulting free amine hydrochloride?
A1: The tert-butoxycarbonyl (Boc) group is a common amine protecting group that is readily cleaved under acidic conditions.[9]
-
Deprotection: A common method is to dissolve the Boc-protected pyrrolidine in a solvent like dioxane, methanol, or ethyl acetate and add a solution of HCl (e.g., 4M HCl in dioxane). The reaction is usually fast and occurs at room temperature.
-
Purification:
-
Direct Precipitation: Often, the hydrochloride salt of the deprotected amine is insoluble in the reaction solvent (especially with ethers like dioxane or diethyl ether) and will precipitate out. You can then collect the pure salt by filtration and wash it with a non-polar solvent like diethyl ether.
-
Recrystallization: If the precipitated salt is not pure, you can recrystallize it. Common solvents for recrystallizing amine hydrochlorides include isopropanol, ethanol, or mixtures of ethanol and diethyl ether.[10]
-
Q2: I am having trouble with my product streaking on the TLC plate and the silica gel column. What can I do?
A2: Streaking of amines on silica gel is a common problem due to the interaction of the basic amine with the acidic silanol groups on the silica surface.
-
For TLC: Add a small amount of triethylamine or ammonia to the developing solvent chamber. This will neutralize the acidic sites on the TLC plate and lead to better spot shape.
-
For Column Chromatography: As mentioned in the troubleshooting guide, you can add 0.5-1% triethylamine to your eluent. Alternatively, you can use a different stationary phase like basic alumina or a functionalized silica (e.g., amino-propylated silica).
Q3: Can I use distillation to purify my pyrrolidine derivative?
A3: Distillation can be a viable purification method for pyrrolidine derivatives that are liquids at room temperature and are thermally stable.
-
Considerations:
-
Boiling Point: Pyrrolidine itself has a boiling point of 85-88 °C.[11] Substituted pyrrolidines will have different boiling points depending on their molecular weight and functional groups.
-
Vacuum Distillation: For higher boiling point compounds, distillation under reduced pressure is necessary to prevent decomposition at high temperatures.
-
Azeotropic Distillation: This can be used to remove water from the product.[12]
-
Q4: How do I choose the right solvent for recrystallizing my pyrrolidine product?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5][13]
-
Solvent Screening: A good practice is to perform a small-scale solvent screen. Place a small amount of your crude product in several test tubes and add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane).
-
Solvent Systems: Often, a mixture of two miscible solvents (one in which the compound is soluble and one in which it is insoluble) provides the best results for recrystallization. You would dissolve your compound in the "good" solvent at an elevated temperature and then slowly add the "bad" solvent until the solution becomes turbid. Upon cooling, crystals should form.
Data Summary Tables
Table 1: Common Solvents for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Common Applications |
| Dichloromethane | 3.1 | 39.6 | Extraction, Normal Phase Chromatography |
| Ethyl Acetate | 4.4 | 77.1 | Extraction, Normal Phase Chromatography |
| Methanol | 5.1 | 64.7 | Reversed-Phase and HILIC Chromatography, Recrystallization |
| Acetonitrile | 5.8 | 81.6 | Reversed-Phase and HILIC Chromatography |
| Isopropanol | 3.9 | 82.6 | Recrystallization of salts |
| Toluene | 2.4 | 110.6 | Recrystallization |
| Heptane | 0.1 | 98.4 | Normal Phase Chromatography, Recrystallization |
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction of a Basic Pyrrolidine Derivative
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add 50 mL of 1 M HCl (aq) and shake vigorously. Allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with another 50 mL of 1 M HCl (aq).
-
Combine the aqueous extracts. The desired amine is now in the aqueous phase as its hydrochloride salt.
-
Cool the combined aqueous extracts in an ice bath and add 10 M NaOH (aq) dropwise with stirring until the pH is > 10.
-
Extract the basic aqueous solution with three 75 mL portions of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified amine.
Logical Workflow Diagram
Caption: General workflow for the purification of pyrrolidine derivatives.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 8. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Workup [chem.rochester.edu]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. scbt.com [scbt.com]
Technical Support Center: Identification and Troubleshooting of Byproducts in 3,3-Dimethoxypyrrolidine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 3,3-dimethoxypyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. By understanding the reaction mechanisms and potential pitfalls, you can optimize your process, improve yield, and ensure the purity of your final product.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically a two-step process starting from an N-protected 3-pyrrolidinone, most commonly N-Boc-3-pyrrolidinone.
-
Ketalization: The carbonyl group of N-Boc-3-pyrrolidinone is protected as a dimethyl ketal by reacting it with methanol or trimethyl orthoformate under acidic conditions.
-
Deprotection and Salt Formation: The tert-butyloxycarbonyl (Boc) protecting group is removed using a strong acid, typically hydrochloric acid (HCl), which concurrently forms the desired hydrochloride salt.
Each of these steps presents unique challenges and potential for byproduct formation. This guide will address these issues in a question-and-answer format.
II. Troubleshooting Guide & FAQs
Part A: Ketalization of N-Boc-3-Pyrrolidinone
Question 1: My reaction is incomplete, and I observe significant amounts of starting material (N-Boc-3-pyrrolidinone) in my crude product. What can I do to drive the reaction to completion?
Answer:
Incomplete ketalization is a common issue and is often related to the reversible nature of the reaction and the presence of water. Here are several factors to consider:
-
Water Scavenging: The formation of a ketal from a ketone and an alcohol produces water. According to Le Chatelier's principle, this water must be removed to drive the equilibrium towards the product.
-
Use of a Dehydrating Agent: Trimethyl orthoformate (TMOF) is highly effective as it reacts with the water produced to form methanol and methyl formate, which can be removed by distillation.[1][2] If you are only using methanol, consider adding TMOF as both a reagent and a water scavenger.
-
Azeotropic Distillation: While less common for this specific reaction, using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can physically remove water as it forms.
-
-
Catalyst Concentration: An appropriate amount of acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or dry HCl) is crucial. Too little catalyst will result in a slow reaction, while excess acid can protonate the alcohol, reducing its nucleophilicity.[3] A catalytic amount (e.g., 0.1 mol %) is often sufficient.[4]
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress by TLC or GC-MS. Depending on the scale and specific conditions, the reaction may need to be run at reflux to ensure completion.
Question 2: I've identified a byproduct with a mass corresponding to the hemiacetal of N-Boc-3-pyrrolidinone. How can I minimize its formation?
Answer:
The hemiacetal is an intermediate in the ketalization reaction. Its presence in the final crude product indicates that the reaction has not gone to completion. The strategies to minimize the hemiacetal are the same as those to drive the overall reaction to completion, as outlined in Question 1. The key is to effectively remove water and allow sufficient reaction time for the second equivalent of methanol to react and form the stable ketal.
Part B: Deprotection of N-Boc-3,3-Dimethoxypyrrolidine
Question 3: My final product is contaminated with a significant amount of 3-pyrrolidinone hydrochloride. What causes this, and how can I prevent it?
Answer:
This is the most common and significant byproduct in this synthesis. The formation of 3-pyrrolidinone hydrochloride is due to the hydrolysis of the dimethoxy ketal under the strong acidic conditions required for Boc deprotection.[5][6] Ketals are stable under basic and neutral conditions but are readily hydrolyzed by aqueous acid.[7]
Causality: The mechanism for both Boc deprotection and ketal hydrolysis is acid-catalyzed.[8] While you need strong acid to remove the Boc group, this same environment can cleave the ketal.
Troubleshooting Steps:
-
Anhydrous Conditions: The presence of water is the primary culprit for ketal hydrolysis. It is critical to use anhydrous reagents and solvents. Using HCl in a non-aqueous solvent like dioxane, methanol, or diethyl ether is standard practice for Boc deprotection and helps minimize water content.[9][10]
-
Temperature Control: Both reactions are temperature-dependent. Running the deprotection at a lower temperature (e.g., 0 °C to room temperature) can often selectively favor Boc cleavage over ketal hydrolysis. Monitor the reaction carefully by TLC or NMR to determine the optimal balance of time and temperature.
-
Choice of Acid and Solvent: While strong acid is necessary, the specific reagent can make a difference. 4M HCl in dioxane is a very common and effective reagent for this purpose.[11] Using HCl gas dissolved in an anhydrous solvent is another excellent option to ensure water is excluded.
Question 4: I see some minor, less polar impurities in my final product after work-up. What could these be?
Answer:
These are likely derived from the tert-butyl cation that is liberated during the Boc deprotection.[8] This highly reactive carbocation can undergo several pathways:
-
Deprotonation: It can lose a proton to form isobutylene gas.
-
Trapping: It can be trapped by nucleophiles in the reaction mixture. For example, it could react with methanol to form tert-butyl methyl ether or with chloride to form tert-butyl chloride.
-
Polymerization: Isobutylene can polymerize to form oligomers.
These byproducts are usually present in small amounts and can often be removed during the purification of the final product (e.g., recrystallization or chromatography).
Question 5: My NMR spectrum shows residual N-Boc-3,3-dimethoxypyrrolidine. How do I ensure complete deprotection?
Answer:
Incomplete deprotection can occur if the reaction conditions are not sufficiently stringent or if the reaction time is too short.
-
Reaction Time: Allow the reaction to stir for a longer period. Monitor by TLC until the starting material is completely consumed.
-
Acid Stoichiometry: Ensure a sufficient excess of HCl is used to both cleave the Boc group and protonate the resulting amine.
-
Temperature: If the reaction is sluggish at room temperature, a gentle increase in temperature may be necessary, but be mindful of the increased risk of ketal hydrolysis as discussed in Question 3.
III. Analytical Workflow for Byproduct Identification
A robust analytical workflow is essential for identifying and quantifying the byproducts discussed.
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify volatile byproducts and monitor reaction progress.
-
Sample Preparation: Quench a small aliquot of the reaction mixture and neutralize it. Extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over sodium sulfate and dilute to an appropriate concentration.
-
Instrumentation: A standard GC-MS system with a non-polar capillary column (e.g., DB-5ms).
-
Data Analysis: Compare the mass spectra of the observed peaks with a library of known compounds. The expected molecular ions (M+) or characteristic fragments for the key species are listed in the table below.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To analyze non-volatile byproducts and the final product mixture.
-
Sample Preparation: Dilute a sample of the crude or purified product in a suitable solvent, such as a mixture of water and acetonitrile.
-
Instrumentation: A reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid or acetic acid to aid ionization. An electrospray ionization (ESI) source is typically used.
-
Data Analysis: Extract the ion chromatograms for the expected m/z values of the target compound and potential byproducts.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide structural confirmation of the main product and byproducts.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).
-
Data Analysis:
-
¹H NMR: Look for characteristic signals. For example, the two methoxy groups of the desired product will appear as a singlet around 3.2 ppm. The N-Boc group has a characteristic singlet at ~1.4 ppm. The protons on the pyrrolidine ring will appear as multiplets.
-
¹³C NMR: The ketal carbon will have a characteristic shift around 100-110 ppm. The carbonyl of the 3-pyrrolidinone byproduct will be significantly downfield (>170 ppm).
-
Data Summary Table
| Compound Name | Structure | Expected [M+H]⁺ (LC-MS) | Key ¹H NMR Signals (Approx. δ) |
| N-Boc-3-pyrrolidinone | 186.1 | 1.4 (s, 9H), 2.5-3.7 (m, 6H) | |
| N-Boc-3,3-dimethoxypyrrolidine | 232.2 | 1.4 (s, 9H), 3.2 (s, 6H), 1.9-3.5 (m, 6H) | |
| 3,3-Dimethoxypyrrolidine | 132.1 | 3.2 (s, 6H), 1.9-3.3 (m, 7H, including NH) | |
| 3-Pyrrolidinone | 86.1 | 2.4-3.5 (m, 7H, including NH) |
IV. Visualizing the Synthetic Pathway and Byproduct Formation
Diagram 1: Overall Synthetic Workflow
Caption: High-level overview of the synthesis of 3,3-Dimethoxypyrrolidine HCl.
Diagram 2: Key Byproduct Formation Pathways
Caption: Major byproduct pathways in the two key synthetic steps.
V. Concluding Remarks
The synthesis of this compound, while conceptually straightforward, requires careful control of reaction conditions to minimize the formation of key byproducts. The most critical factors are the rigorous exclusion of water during both the ketalization and deprotection steps, and careful temperature management during the final deprotection/salt formation stage. By employing the troubleshooting strategies and analytical methods outlined in this guide, researchers can effectively identify, mitigate, and ultimately control the impurity profile of their synthesis, leading to a higher yield and purity of the target compound.
VI. References
-
ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals... Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from --INVALID-LINK--
-
YouTube. (2024, May 28). Aldehydes & Ketones: Acetal / Ketal Hydrolysis. Retrieved from --INVALID-LINK--
-
American Chemical Society Publications. (n.d.). General acid catalysis of ketal hydrolysis. The hydrolysis of tropone diethyl ketal. Retrieved from --INVALID-LINK--
-
ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Dimethoxymethane. Retrieved from --INVALID-LINK--
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from --INVALID-LINK--
-
Sci-Hub. (n.d.). Synthesis and reactions of 3-pyrrolidinones. Retrieved from --INVALID-LINK--
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of ketals. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. Retrieved from --INVALID-LINK--
-
ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols: N-Boc Deprotection of 3-Hydroxypyrrolidine Derivatives. Retrieved from --INVALID-LINK--
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Stability of 2,6-Dimethoxyphenol-d6 in acidic and basic conditions. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). New Route to N‐Alkylated trans‐Pyrrolidine Diols from 2,2,3,3‐Tetramethoxybutane‐Protected Dimethyl Tartrate. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3,3-DIMETHOXYPYRROLIDINE HCL. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3,3-Dimethylpyrrolidine hydrochloride. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 3,3'-Dispiro[indole-pyrrolidin]one Derivatives 5a -5h. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry Publishing. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2020, August 17). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3,3-Dimethylpyrrolidine hydrochloride. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Trimethyl orthoformate. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Dimethoxymethane. Retrieved from --INVALID-LINK--
-
JOCPR. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3,3-DIMETHYL-PYRROLIDINE HYDROCHLORIDE(792915-20-9) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
The Journal of Organic Chemistry. (n.d.). Preparation of Ketals from 2,2-Dimethoxypropane1. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound CAS#: 1263283-20-0. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and Reactions of N-Protected 3-Nitroindoles. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2022, December 2). Screening of Novel Antimicrobial Diastereomers of Azithromycin–Thiosemicarbazone Conjugates: A Combined LC-SPE/Cryo NMR, MS/MS and Molecular Modeling Approach. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). NMR, LC-MS Characterization of Rydingia michauxii Extracts, Identification of Natural Products Acting as Modulators of LDLR and PCSK9. Retrieved from --INVALID-LINK--
References
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Dimethoxymethane | C3H8O2 | CID 8020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: 3,3-Dimethoxypyrrolidine Hydrochloride
Welcome to the technical support guide for 3,3-Dimethoxypyrrolidine Hydrochloride (CAS No. 138835-01-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this valuable synthetic building block. Here, we address common questions and troubleshooting scenarios encountered during experimental work.
I. Core Concepts: Understanding the Chemistry of this compound
This compound is a heterocyclic compound featuring a pyrrolidine ring. The key to its reactivity and stability lies in the geminal dimethoxy groups at the C3 position, which form a ketal functional group. The molecule is supplied as a hydrochloride salt, making its immediate chemical environment acidic.
Common challenges in handling 3,3-Dimethoxypyrrolidine hydrochloride
Welcome to the technical support guide for 3,3-Dimethoxypyrrolidine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a protected form of 3-pyrrolidone, this compound is a valuable intermediate, but its unique combination of a ketal and a hydrochloride salt presents specific challenges. This guide provides in-depth, field-proven insights to help you navigate these challenges, ensuring the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common initial queries and problems encountered when handling and using this compound.
Question 1: My bottle of this compound arrived as a solid, but it has become a sticky or syrupy material after opening. What is happening?
Answer: This is a very common observation and is due to the hygroscopic nature of the compound. Like many amine hydrochloride salts, this compound readily absorbs moisture from the atmosphere. This does not necessarily indicate decomposition, but it can make accurate weighing and handling difficult.
-
Preventative Measures:
-
Always store the compound in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite).
-
Minimize the time the container is open to the atmosphere.
-
Handle the solid in a glove box or under an inert atmosphere (Nitrogen or Argon) if precise measurements are critical and ambient humidity is high.
-
-
Troubleshooting: If the material has already absorbed moisture, it can be dried under high vacuum for several hours. Gentle heating (e.g., 30-40 °C) can accelerate drying, but be cautious as excessive heat may cause degradation.
Question 2: I am attempting an N-alkylation (or N-acylation) reaction, but I am seeing no reaction or very low conversion. Why is my reaction failing?
Answer: The primary issue is the presence of the hydrochloride salt. The nitrogen atom of the pyrrolidine ring is protonated, forming a pyrrolidinium chloride salt. This protonated nitrogen is non-nucleophilic and will not react with electrophiles like alkyl halides or acyl chlorides.
-
The Causality: For the nitrogen to become nucleophilic, it must be deprotonated to the free base form. This requires the addition of a suitable base to neutralize the HCl salt.
-
Solution: Before adding your electrophile, you must add at least one equivalent of a non-nucleophilic base to liberate the free amine. Often, a slight excess (1.1 to 1.5 equivalents) is used to ensure complete neutralization.
Base Type Recommended Bases Common Solvents Considerations Organic Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA) Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) Easy to handle; resulting ammonium salt may be soluble or precipitate. Inorganic Bases Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃) Dimethylformamide (DMF), Acetonitrile (MeCN) Heterogeneous reaction; requires good stirring. K₂CO₃ is a stronger base. Protocol Insight: After adding the base, it is good practice to stir the mixture for 15-30 minutes at room temperature before adding the alkylating or acylating agent. This allows sufficient time for the deprotonation to occur.
Question 3: How do I remove the dimethoxy (ketal) protecting group to reveal the 3-keto functionality?
Answer: The dimethoxy group is an acetal (specifically, a ketal), which is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[1][2] The deprotection is an acid-catalyzed hydrolysis reaction.
-
Mechanism: The reaction involves protonation of one of the methoxy oxygens, followed by elimination of methanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent loss of a proton and methanol yields the desired ketone.
-
Common Conditions:
-
Aqueous solutions of strong acids like HCl (1-4 M) or H₂SO₄.
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM), often with a small amount of water present.
-
Acidic ion-exchange resins (e.g., Amberlyst-15) in a protic solvent like methanol/water.
-
-
Critical Note: Since the starting material is a hydrochloride salt, adding more acid is necessary to drive the hydrolysis. Simply dissolving the compound in a neutral solvent will not be effective. A detailed protocol is provided in Part 2 of this guide.
Question 4: What solvents are suitable for dissolving this compound?
Answer: As a salt, its solubility is highest in polar, protic solvents. Its solubility in common non-polar aprotic solvents is generally low.
| Solvent Class | Examples | Solubility Profile |
| Protic Solvents | Water, Methanol, Ethanol | High |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High |
| Ethers | Tetrahydrofuran (THF) | Low to Sparingly Soluble |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Very Low to Insoluble |
| Hydrocarbons | Toluene, Hexanes | Insoluble |
Experimental Tip: For reactions requiring a non-protic solvent like DCM or THF, you will typically create a suspension of the hydrochloride salt, add a base like triethylamine to neutralize it in situ, which then allows the more soluble free-base form to react.
Part 2: In-Depth Troubleshooting & Experimental Protocols
This section provides a deeper dive into resolving complex issues and offers step-by-step procedures for common transformations.
Troubleshooting Guide: Deprotection (Ketal Hydrolysis)
Protocol 1: Standard Deprotection to 3-Pyrrolidone Hydrochloride
This protocol describes the hydrolysis of the dimethoxy ketal to yield the corresponding ketone, which is isolated as its hydrochloride salt.
Materials:
-
This compound
-
4M Hydrochloric Acid (aqueous)
-
Diethyl ether (or other suitable organic solvent for washing)
-
Round-bottom flask, magnetic stirrer, condenser (optional)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Acid Addition: Add 4M aqueous HCl (approx. 5-10 mL per gram of starting material). The solid should dissolve completely.
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 2-4 hours.
-
Self-Validation: Monitor the reaction by TLC or LC-MS. The product, 3-pyrrolidone, is significantly more polar than the starting ketal. The disappearance of the starting material indicates completion.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove water and excess HCl. This will often yield a solid or semi-solid residue.
-
To the residue, add a non-polar solvent like diethyl ether or acetone and triturate (swirl or sonicate). This helps to break up the solid and wash away any non-polar organic impurities.[3][4]
-
Filter the resulting solid, wash with a small amount of fresh diethyl ether, and dry under high vacuum.
-
-
Product: The final product is 3-pyrrolidone hydrochloride, which should be stored in a desiccator.
Troubleshooting Guide: N-Functionalization Reactions
Protocol 2: N-Benzylation of 3,3-Dimethoxypyrrolidine
This protocol demonstrates a typical N-alkylation procedure after in situ neutralization of the hydrochloride salt.
Materials:
-
This compound
-
Triethylamine (TEA)
-
Benzyl bromide
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Add this compound (1.0 eq) to a round-bottom flask with a magnetic stir bar. Add anhydrous acetonitrile (approx. 10 mL per gram).
-
Neutralization: Add triethylamine (1.2 eq) to the suspension. Stir at room temperature for 20 minutes. You may observe the formation of triethylammonium chloride precipitate.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the mixture. Stir the reaction at room temperature.
-
Self-Validation: Monitor the reaction by TLC or LC-MS for the disappearance of the free amine (visualized after a basic workup of the TLC sample) and the appearance of a new, less polar spot corresponding to the N-benzylated product. The reaction is typically complete in 4-12 hours.
-
-
Workup:
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate, washing the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove any remaining HCl) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude N-benzyl-3,3-dimethoxypyrrolidine can be purified by silica gel column chromatography if necessary.
References
Navigating the Labyrinth: A Technical Support Guide to Workup Procedures for Reactions Involving 3,3-Dimethoxypyrrolidine Hydrochloride
Welcome to the technical support center for 3,3-Dimethoxypyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. The unique bifunctional nature of this reagent—a secondary amine and a protected ketone—presents specific challenges and opportunities during the reaction workup phase. This document provides in-depth, field-proven insights and detailed protocols to help you navigate these challenges, ensuring the integrity of your products and the efficiency of your workflow.
Core Principles for Workup: The Dichotomy of Basicity and Acetal Lability
The key to a successful workup for reactions involving this compound lies in understanding the interplay between two fundamental properties: the basicity of the pyrrolidine nitrogen and the acid-lability of the 3,3-dimethoxy (ketal) group.
-
Pyrrolidine Basicity : Pyrrolidine is a cyclic secondary amine and, as such, is basic. The pKa of the conjugate acid of pyrrolidine is approximately 11.3, making it a stronger base than many other secondary amines.[1][2] This basicity is the cornerstone of extractive purification. By manipulating the pH of the aqueous phase during a liquid-liquid extraction, the protonation state of the pyrrolidine nitrogen can be controlled, thereby dictating its solubility.
-
Acetal Acid Lability : The 3,3-dimethoxy group is a ketal, which serves as a protecting group for a ketone. Ketals are notoriously unstable in acidic aqueous environments, readily hydrolyzing to the corresponding ketone and alcohol (in this case, methanol).[3][4] Conversely, they are generally stable under basic and neutral conditions.[5] This dichotomy is the most critical consideration in designing a workup procedure.
Standard Workup Protocols
The choice of workup protocol is contingent on the stability of your desired product and the nature of the impurities. Here, we present two primary protocols: a robust basic workup and a more cautious acidic workup.
Protocol 1: The Basic Workup - The Safest Route
This is the recommended standard procedure for most applications as it preserves the integrity of the 3,3-dimethoxy ketal.
Step-by-Step Methodology:
-
Reaction Quenching: If your reaction is not already in a biphasic system, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Initial Aqueous Wash: Add deionized water to the separatory funnel and perform a gentle wash to remove highly water-soluble byproducts.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH, e.g., 1M). This step will deprotonate any protonated pyrrolidine species, ensuring they remain in the organic layer, while also neutralizing any acidic reagents.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to reduce the amount of dissolved water in the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: The Acidic Workup - Use with Caution
An acidic workup can be employed to remove unreacted 3,3-Dimethoxypyrrolidine or other basic impurities from a non-basic product. However, this method risks the hydrolysis of the ketal group.
Step-by-Step Methodology:
-
Reaction Quenching and Dilution: As in the basic workup, dilute the reaction mixture with a suitable organic solvent.
-
Cautious Acidic Wash: Wash the organic layer with a mild acidic solution, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of a weak acid like acetic acid.[6] This will protonate the basic pyrrolidine nitrogen, causing it to partition into the aqueous phase.[4]
-
Neutralizing Wash: Immediately follow with a wash using a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid in the organic layer and prevent further hydrolysis of the ketal.
-
Brine Wash and Drying: Proceed with a brine wash and drying as described in the basic workup protocol.
-
Solvent Removal: Concentrate the organic layer to yield the crude product.
Troubleshooting Guide & FAQs
Q1: My product is also basic. How can I separate it from unreacted 3,3-Dimethoxypyrrolidine?
A1: This is a common challenge. If there is a significant difference in the basicity (pKa) of your product and the pyrrolidine starting material, a carefully controlled pH extraction might be possible. However, a more reliable method is column chromatography. The polarity difference between your product and the starting material can often be exploited for separation on silica gel.
Q2: I suspect the 3,3-dimethoxy group hydrolyzed during workup. How can I confirm this and what should I do?
A2: Hydrolysis of the ketal will result in the formation of a ketone at the 3-position of the pyrrolidine ring. This change can be readily detected by:
-
¹H NMR Spectroscopy: Look for the disappearance of the methoxy proton signals (typically a singlet around 3.2 ppm) and the appearance of new signals in the aliphatic region corresponding to the protons adjacent to the new carbonyl group.
-
¹³C NMR Spectroscopy: The most telling sign is the appearance of a ketone carbonyl signal in the range of 200-220 ppm.
-
Mass Spectrometry: The molecular weight of the product will decrease upon hydrolysis.
If hydrolysis has occurred, and the ketal is desired, the workup should be repeated with strict avoidance of acidic conditions. If the ketone is the desired product, the acidic workup can be prolonged to drive the hydrolysis to completion.
Q3: I'm observing an emulsion during the extraction. How can I resolve this?
A3: Emulsions are common when working with amines. To break an emulsion:
-
Add a small amount of brine.
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite.
Q4: How do I liberate the free base from the this compound starting material?
A4: To use the free base in your reaction, dissolve the hydrochloride salt in a suitable solvent and add a base to neutralize the HCl.
-
For non-aqueous reactions: Suspend the hydrochloride salt in your reaction solvent and add a tertiary amine base like triethylamine or diisopropylethylamine. The resulting ammonium salt can often be filtered off.
-
For aqueous reactions or prior to extraction: Dissolve the hydrochloride salt in water and add a strong base like sodium hydroxide until the solution is basic. Then, extract the free base into an organic solvent.[7]
Quantitative Data Summary
| Property | Value | Implication for Workup |
| pKa of Pyrrolidinium Ion | ~11.3 | The pyrrolidine nitrogen is basic and will be protonated in acidic solutions, making it water-soluble. |
| Ketal Stability | Stable in base, labile in acid | Acidic aqueous workups should be avoided if the dimethoxy group is to be retained. |
Solvent Miscibility of Pyrrolidine (Free Base)
| Solvent | Miscibility |
| Water | Miscible[1][8] |
| Ethanol | Miscible |
| Diethyl Ether | Soluble[9] |
| Chloroform | Soluble[9] |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Hexane | Sparingly Soluble |
Visualizations
Workup Decision Workflow
Caption: Decision tree for selecting the appropriate workup protocol.
Extractive Workup Logic
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brainly.in [brainly.in]
- 6. Pyrrolidines and piperidines which is more basic....?? [scoop.eduncle.com]
- 7. Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolidine | 123-75-1 [chemicalbook.com]
- 9. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Pyrrolidine Landscape: A Comparative Analysis of 3,3-Dimethoxypyrrolidine Hydrochloride and its Analogs in Research and Development
The pyrrolidine ring is a cornerstone in medicinal chemistry and drug discovery, prized for its three-dimensional structure that allows for extensive exploration of pharmacophore space.[1] This saturated five-membered nitrogen heterocycle is a prevalent scaffold in numerous FDA-approved drugs and natural products.[1][2][3][4][5] The functionalization of the pyrrolidine ring, particularly at the 3-position, can dramatically influence its physicochemical properties, reactivity, and biological activity. This guide provides a comparative analysis of 3,3-Dimethoxypyrrolidine hydrochloride, a less-documented yet potentially valuable building block, with other key 3-substituted pyrrolidines.
While specific experimental data on this compound is limited in publicly accessible literature, its structure as a protected ketone (a ketal) allows for a predictive analysis of its stability and synthetic utility. This guide will leverage established knowledge of related pyrrolidines to offer researchers and drug development professionals a framework for incorporating this and similar scaffolds into their synthetic strategies.
The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The prevalence of the pyrrolidinyl moiety in pharmaceuticals underscores its importance. Its non-planar, puckered nature provides a 3D framework that can improve binding affinity and selectivity to biological targets.[1] Furthermore, the stereocenters on the pyrrolidine ring are crucial for defining the spatial arrangement of substituents, which can lead to significant differences in biological profiles.[1]
Substituents on the pyrrolidine ring dictate its role in a molecule. The nitrogen atom's basicity and nucleophilicity are key features, with a majority of pyrrolidine-containing drugs being substituted at the N-1 position.[1] Substitutions on the carbon framework, particularly at the C-3 position, offer a strategic vector for modulating a compound's properties.
A Comparative Look at 3-Substituted Pyrrolidines
This section delves into a comparative analysis of this compound and its analogs with different functionalities at the 3-position.
Structure and Physicochemical Properties
The nature of the substituent at the 3-position significantly impacts the pyrrolidine's polarity, hydrogen bonding capacity, and stability.
| Compound | Structure | Key Features of the 3-Substituent | Expected Physicochemical Properties |
| This compound | ![]() | Gem-dimethoxy (ketal) | Ketal group is stable to basic and nucleophilic conditions but labile to acid. The hydrochloride salt enhances water solubility. |
| N-Boc-Pyrrolidin-3-one | ![]() | Carbonyl (ketone) | The ketone is a versatile handle for various chemical transformations. The Boc protecting group provides stability and can be removed under acidic conditions. |
| 3-Hydroxypyrrolidine | ![]() | Hydroxyl | The hydroxyl group can act as a hydrogen bond donor and acceptor. It can be a nucleophile or be converted into a good leaving group. |
| 3-Aminopyrrolidine | ![]() | Amino | The primary amine is basic and nucleophilic, allowing for a wide range of derivatizations. It can also participate in hydrogen bonding. |
| 3-Arylpyrrolidine | ![]() | Aryl | The aryl group introduces steric bulk and potential for pi-stacking interactions. It can be functionalized to modulate electronic properties. |
Synthesis and Reactivity: A Comparative Overview
The synthetic accessibility and subsequent reactivity of these pyrrolidine building blocks are critical considerations for their application.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 3,3-Dimethoxypyrrolidine HCl.
The key feature of 3,3-Dimethoxypyrrolidine is the ketal functionality, which serves as a protecting group for a ketone. This makes it an ideal building block when the pyrrolidine nitrogen or other parts of a larger molecule need to undergo reactions that are incompatible with a ketone. The ketal is stable to bases, organometallics, and reducing agents but can be readily hydrolyzed back to the ketone under acidic conditions.
The following diagram illustrates the different reactivity profiles of the comparator pyrrolidines.
References
A Comparative Guide to the Validation of Analytical Methods for 3,3-Dimethoxypyrrolidine Hydrochloride
This guide provides an in-depth comparison of analytical methodologies for the validation of 3,3-Dimethoxypyrrolidine hydrochloride, a heterocyclic compound representative of scaffolds gaining prominence in modern drug discovery.[1][2][3] The pyrrolidine ring is a privileged structure in many natural alkaloids and pharmaceutical agents, making the rigorous analytical control of its derivatives a critical aspect of drug development and quality assurance.[2][3][4]
This document is structured not as a rigid template, but as a logical progression of scientific decision-making. We will explore the causality behind choosing specific analytical techniques, provide detailed, field-tested protocols, and present comparative data to guide researchers, scientists, and drug development professionals in establishing robust, reliable, and compliant analytical systems. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][6][7]
The Regulatory & Scientific Imperative for Validation
Before any analytical method can be implemented for quality control, its performance characteristics must be thoroughly evaluated through a process known as method validation. This is not merely a procedural formality; it is a cornerstone of the pharmaceutical quality system mandated by global regulatory bodies.[8][9] Key guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide a harmonized framework for this process.[5][10][11][12]
The recently updated ICH Q2(R2) guideline, along with the complementary ICH Q14 on analytical procedure development, emphasizes a lifecycle approach, moving from a simple checklist to a more scientific and risk-based model.[8][13] The core validation parameters we will assess for each method include specificity, linearity, range, accuracy, precision, and limits of detection and quantitation.[14][15]
Analyte Profile & Strategic Method Selection
Analyte: this compound
-
Structure: A cyclic secondary amine with two methoxy groups on a single carbon. It is supplied as a hydrochloride salt.
-
Properties: Expected to be a non-volatile, polar, water-soluble solid. It lacks a significant UV chromophore, which presents a challenge for detection.
Based on this profile, a multi-technique approach is necessary for comprehensive validation, as no single method can address all required quality attributes.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying the active pharmaceutical ingredient (assay) and determining its purity by separating it from process-related impurities and degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Unsuitable for the non-volatile salt itself, but essential for identifying and quantifying volatile impurities, particularly residual solvents from the synthesis process.
-
Spectroscopic Methods (FTIR & NMR): Used for unambiguous identification and structural confirmation.
The overall validation strategy integrates these techniques to build a complete quality profile of the analyte.
Caption: Integrated workflow for the comprehensive validation of 3,3-Dimethoxypyrrolidine HCl.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
HPLC is the workhorse for pharmaceutical analysis. For a polar compound like 3,3-Dimethoxypyrrolidine HCl, Reversed-Phase HPLC (RP-HPLC) is the logical starting point.
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase is chosen for its versatility. The polar nature of the analyte means retention might be low; therefore, a highly aqueous mobile phase is required.
-
Mobile Phase: A phosphate buffer is used to maintain a consistent pH. At a pH below the pKa of the pyrrolidine nitrogen (typically ~11), the amine will be protonated and exhibit better chromatographic behavior. Acetonitrile is a common organic modifier.
-
Detection: The analyte lacks a strong chromophore. Therefore, detection at a low UV wavelength (e.g., 210 nm) is necessary, where peptide bonds and other functional groups absorb.[16] An alternative, superior detector for this application would be a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which do not rely on chromophores and provide a more uniform response for non-volatile analytes. For this guide, we will compare a standard UV-based method with a hypothetical, more advanced CAD-based method.
Experimental Protocol: HPLC-UV Method
-
Chromatographic System:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30°C.
-
-
Reagents:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 40% B over 20 minutes, hold at 40% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of 3,3-Dimethoxypyrrolidine HCl reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~100 µg/mL).
-
Sample Solution: Prepare the sample in the same manner as the Standard Solution.
-
Validation Parameter Comparison: HPLC-UV vs. HPLC-CAD
The following table presents illustrative data comparing the validated performance of a standard HPLC-UV method with a more sensitive HPLC-CAD method. This data is representative of what would be expected from a successful validation study according to ICH guidelines.[17]
| Parameter | HPLC-UV Method | HPLC-CAD Method | ICH Q2(R2) Acceptance Criteria |
| Specificity | Resolved from impurities and placebo. Peak purity > 99.5%. | Resolved from impurities and placebo. | Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Correlation coefficient should be > 0.99. |
| Range | 50 - 150 µg/mL | 1 - 150 µg/mL | 80-120% of the test concentration for assay; reporting threshold to 120% for impurities.[6][17] |
| Accuracy (% Recovery) | 99.1% - 100.8% | 99.5% - 101.2% | Typically 98.0% to 102.0% for assay. |
| Precision (%RSD) | Repeatability: ≤ 0.5%Intermediate: ≤ 1.0% | Repeatability: ≤ 0.4%Intermediate: ≤ 0.8% | RSD should typically be ≤ 2%.[15] |
| LOD | ~5 µg/mL | ~0.1 µg/mL | Signal-to-noise ratio of 3:1 is common.[18] |
| LOQ | ~15 µg/mL | ~0.3 µg/mL | Signal-to-noise ratio of 10:1 is common. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
The synthesis of this compound likely involves organic solvents, which must be controlled in the final product. GC is the ideal technique for separating volatile compounds, and coupling it with a Mass Spectrometer (MS) allows for positive identification.[19][20]
Causality Behind Experimental Choices:
-
Technique: Static headspace sampling is used to introduce only the volatile components into the GC system, protecting the column from the non-volatile drug substance.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-624) is standard for residual solvent analysis, providing good separation for a wide range of common solvents.
-
Detector: Mass spectrometry provides definitive identification by comparing mass spectra to a known library (e.g., NIST), which is a key requirement for specificity.
Experimental Protocol: Headspace GC-MS
-
Chromatographic System:
-
GC-MS system with a static headspace autosampler.
-
Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane, 30 m x 0.25 mm, 1.4 µm film thickness.
-
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 15 minutes.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
-
GC Conditions:
-
Inlet Temperature: 200°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 40°C for 5 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 35 - 350 amu.
-
-
Sample Preparation:
-
Accurately weigh ~100 mg of 3,3-Dimethoxypyrrolidine HCl into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO) and cap immediately.
-
Comparison: GC-MS vs. GC-FID
While GC-MS is superior for identification, a Flame Ionization Detector (FID) is often considered more robust for routine quantification due to its wider linear range and lower maintenance.
| Parameter | GC-MS (Identification & Quant) | GC-FID (Quantification) | Rationale / Commentary |
| Specificity | Excellent. Mass spectrum provides a molecular fingerprint. | Moderate. Based on retention time only. Co-elution is a risk. | MS is required for unambiguous peak identification, a core tenet of validation.[21] |
| Sensitivity (LOD) | Good (low ppm) | Excellent (sub-ppm) | FID is generally more sensitive for hydrocarbons. |
| Linearity (r²) | ≥ 0.995 | ≥ 0.999 | FID typically offers a wider linear dynamic range. |
| Application | Method development, validation, and investigation of unknown peaks. | Routine quality control for known, well-separated solvents. | A common strategy is to validate the method with GC-MS for specificity and then transfer to GC-FID for routine use. |
Spectroscopic Identification Methods
Identification is a qualitative test that forms a critical part of a complete validation package.[10]
A. Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR provides a molecular fingerprint based on the vibrational frequencies of functional groups. It is a rapid and reliable technique for confirming the identity of a bulk substance.[22]
Experimental Protocol:
-
System: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the 3,3-Dimethoxypyrrolidine HCl powder onto the crystal.
-
Record the sample spectrum from 4000 to 650 cm⁻¹.
-
-
Acceptance Criterion: The infrared spectrum of the sample must be concordant with the spectrum of the reference standard. Key expected peaks would include C-H stretches (~2800-3000 cm⁻¹), N-H stretch (as a broad amine salt peak, ~2400-2700 cm⁻¹), and C-O stretches (~1050-1150 cm⁻¹).
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation and confirmation.[23][24] While complex, it provides definitive proof of identity.
Experimental Protocol:
-
System: 400 MHz (or higher) NMR spectrometer.
-
Procedure:
-
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Acceptance Criterion: The chemical shifts, signal multiplicities, and integrations of the sample spectrum must match those of the reference standard.[25][26] The ¹H NMR spectrum should clearly show signals corresponding to the two equivalent methyl groups of the methoxy functions, the protons on the pyrrolidine ring, and the N-H proton.
Caption: A typical pathway for HPLC method development and subsequent validation.
Conclusion & Recommendations
The validation of analytical methods for a pharmaceutical intermediate like this compound requires a multi-faceted, scientifically sound approach. No single technique is sufficient.
-
For Assay and Purity: A validated RP-HPLC method is essential. While a standard UV detector can be used, a mass-based detector like CAD or ELSD is highly recommended to overcome the compound's poor chromophoric properties, leading to better sensitivity and more uniform quantification of impurities.
-
For Volatile Impurities: Headspace GC-MS is the definitive method, providing both separation and unambiguous identification of residual solvents, which is critical for regulatory compliance.
-
For Identification: A combination of FTIR for rapid screening and NMR for definitive structural confirmation provides an unassailable identity profile.
This guide has outlined the rationale, protocols, and comparative performance metrics necessary to build a robust validation package. By grounding experimental choices in the physicochemical properties of the analyte and adhering to the principles of international guidelines, researchers can ensure their analytical data is reliable, reproducible, and fit for purpose.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - ECA Academy [gmp-compliance.org]
- 10. USP <1225> Method Validation - BA Sciences [basciences.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. uspbpep.com [uspbpep.com]
- 13. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 14. m.youtube.com [m.youtube.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. scribd.com [scribd.com]
- 19. Analysis of amine solutions by gas chromatography (Journal Article) | OSTI.GOV [osti.gov]
- 20. bre.com [bre.com]
- 21. propharmagroup.com [propharmagroup.com]
- 22. d-nb.info [d-nb.info]
- 23. researchgate.net [researchgate.net]
- 24. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 3,3-DIMETHYL-PYRROLIDINE HYDROCHLORIDE(792915-20-9) 1H NMR [m.chemicalbook.com]
- 26. rsc.org [rsc.org]
A Comparative Guide to the Spectroscopic Characterization of 3,3-Dimethoxypyrrolidine Hydrochloride
Introduction
3,3-Dimethoxypyrrolidine hydrochloride is a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. As with any synthetic compound destined for biological screening or further chemical modification, unambiguous structural verification is paramount. This guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound.
A significant challenge in compiling this guide is the limited availability of public-domain experimental spectra for this compound. To circumvent this, we will present and analyze the spectroscopic data for a close structural analogue, 3,3-dimethylpyrrolidine hydrochloride . This will be followed by a detailed prediction and interpretation of the spectra for our target molecule, highlighting the anticipated differences arising from the substitution of two methyl groups with two methoxy groups. Further comparisons with other pyrrolidine derivatives will provide a broader context for understanding structure-spectra correlations. This approach not only offers a robust predictive analysis for this compound but also serves as an instructive case study in leveraging analogue data for structural elucidation.
Pillars of Structural Elucidation: A Spectroscopic Overview
The structural confirmation of a novel or synthesized organic molecule rests on the synergistic interpretation of data from various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides a count of the number of non-equivalent carbon atoms and information about their electronic environment.
-
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.
-
Mass Spectrometry (MS) determines the molecular weight of a molecule and can provide information about its structure through the analysis of its fragmentation patterns upon ionization.
Spectroscopic Analysis of a Structural Analogue: 3,3-Dimethylpyrrolidine Hydrochloride
To build a predictive model for the spectroscopic features of this compound, we will first examine the available data for 3,3-dimethylpyrrolidine hydrochloride. The primary structural difference is the presence of two methyl groups at the C3 position instead of two methoxy groups.
¹H and ¹³C NMR Data for 3,3-Dimethylpyrrolidine Hydrochloride
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Proton | ||||
| H-2/H-5 | ~3.0-3.3 | m | 4H | -CH₂- adjacent to N⁺H₂ |
| H-4 | ~1.7-1.9 | t | 2H | -CH₂- |
| -CH₃ | ~1.1-1.3 | s | 6H | C(CH₃)₂ |
| N⁺H₂ | Broad | s | 2H | Amine protons |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbon | ||
| C-2/C-5 | ~55-60 | -CH₂- adjacent to N⁺ |
| C-4 | ~35-40 | -CH₂- |
| C-3 | ~30-35 | Quaternary Carbon |
| -CH₃ | ~25-30 | Methyl Carbons |
Note: Predicted chemical shifts are based on standard NMR prediction software and data from similar structures.
Interpretation:
-
¹H NMR: The protons on the carbons adjacent to the positively charged nitrogen (H-2 and H-5) are expected to be the most deshielded and appear furthest downfield. The methylene protons at H-4 will be upfield, and the two methyl groups will appear as a singlet due to their equivalence and lack of adjacent protons. The amine protons will likely be broad and may exchange with D₂O.
-
¹³C NMR: Similarly, the carbons adjacent to the nitrogen (C-2 and C-5) will be the most downfield. The quaternary carbon (C-3) will have a characteristic low intensity, and the methyl carbons will be the most upfield.
Infrared (IR) Spectroscopy of 3,3-Dimethylpyrrolidine Hydrochloride
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3200-2700 | Strong, Broad | N⁺-H stretching of the secondary ammonium salt |
| 2960-2850 | Strong | C-H stretching (alkane) |
| 1600-1500 | Medium | N-H bending |
| 1470-1450 | Medium | C-H bending |
Interpretation: The most prominent feature in the IR spectrum of an amine hydrochloride is the broad and strong absorption in the 3200-2700 cm⁻¹ region, corresponding to the N⁺-H stretching vibrations. The C-H stretching and bending vibrations of the alkyl groups will also be present.
Mass Spectrometry (MS) of 3,3-Dimethylpyrrolidine
The mass spectrum of the free base, 3,3-dimethylpyrrolidine, is more commonly reported than that of its hydrochloride salt.
| m/z | Relative Intensity | Possible Fragment |
| 99 | Moderate | [M]⁺ (Molecular Ion) |
| 84 | High | [M - CH₃]⁺ |
| 56 | High | [M - C₃H₇]⁺ |
Interpretation: The molecular ion at m/z 99 should be observable. The major fragmentation pathway for cyclic amines is typically α-cleavage (cleavage of a C-C bond adjacent to the nitrogen). For 3,3-dimethylpyrrolidine, this would involve the loss of a methyl radical to give a fragment at m/z 84, or a more complex fragmentation leading to the ion at m/z 56.[1]
Predicted Spectroscopic Data for this compound
By substituting the methyl groups with methoxy groups, we can predict the changes in the spectroscopic data.
Predicted ¹H and ¹³C NMR Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Proton | ||||
| H-2/H-5 | ~3.2-3.5 | m | 4H | -CH₂- adjacent to N⁺H₂ |
| H-4 | ~1.9-2.1 | t | 2H | -CH₂- |
| -OCH₃ | ~3.2-3.4 | s | 6H | -OCH₃ |
| N⁺H₂ | Broad | s | 2H | Amine protons |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbon | ||
| C-3 | ~95-105 | Quaternary Carbon (Acetal) |
| C-2/C-5 | ~50-55 | -CH₂- adjacent to N⁺ |
| -OCH₃ | ~48-52 | Methoxy Carbons |
| C-4 | ~30-35 | -CH₂- |
Rationale for Predictions:
-
¹H NMR: The protons on the methoxy groups (-OCH₃) will appear as a sharp singlet, likely in the same region as the H-2/H-5 protons. The electron-withdrawing nature of the oxygen atoms will slightly deshield the adjacent protons.
-
¹³C NMR: The most significant change will be the chemical shift of the C-3 carbon. As an acetal carbon, it will be significantly deshielded and appear much further downfield (around 100 ppm) compared to the quaternary carbon in the dimethyl analogue. The methoxy carbons will also have a characteristic chemical shift around 50 ppm.
Predicted Infrared (IR) Spectrum
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3200-2700 | Strong, Broad | N⁺-H stretching of the secondary ammonium salt |
| 2960-2850 | Strong | C-H stretching (alkane and methoxy) |
| 1600-1500 | Medium | N-H bending |
| 1150-1050 | Strong | C-O stretching (acetal) |
| 1470-1450 | Medium | C-H bending |
Rationale for Predictions: The IR spectrum will be dominated by the N⁺-H stretching of the amine salt. The key difference will be the presence of strong C-O stretching bands in the 1150-1050 cm⁻¹ region, which are characteristic of the acetal functional group.[2]
Predicted Mass Spectrum (of the free base)
| m/z | Relative Intensity | Possible Fragment |
| 131 | Low to Moderate | [M]⁺ (Molecular Ion) |
| 100 | High | [M - OCH₃]⁺ |
| 70 | High | [M - OCH₃ - CH₂O]⁺ |
Rationale for Predictions: The molecular ion of the free base (3,3-dimethoxypyrrolidine) would be at m/z 131. The most likely fragmentation pathway for an acetal is the loss of one of the alkoxy groups. Therefore, a prominent peak corresponding to the loss of a methoxy radical ([M - 31]) is expected at m/z 100. Subsequent fragmentation could involve the loss of formaldehyde.
Comparative Analysis with Other Pyrrolidine Derivatives
To further contextualize the predicted spectra, a comparison with other simple pyrrolidine hydrochlorides is useful.
| Compound | Key ¹H NMR Feature (ppm) | Key ¹³C NMR Feature (ppm) | Key IR Feature (cm⁻¹) |
| Pyrrolidine hydrochloride | H-2/H-5 (~3.2), H-3/H-4 (~2.0) | C-2/C-5 (~46), C-3/C-4 (~24) | Broad N⁺-H stretch |
| 3-Methoxypyrrolidine hydrochloride | H-3 (~4.0), -OCH₃ (~3.3) | C-3 (~78), -OCH₃ (~56) | Broad N⁺-H stretch, C-O stretch |
| 3,3-Dimethylpyrrolidine hydrochloride | -CH₃ (~1.2, s) | C-3 (~32) | Broad N⁺-H stretch |
| This compound (Predicted) | -OCH₃ (~3.3, s) | C-3 (~100) | Broad N⁺-H stretch, Strong C-O stretch |
This comparison illustrates how the substitution at the 3-position significantly influences the NMR chemical shifts, particularly of the C-3 carbon. The presence of electronegative oxygen atoms in the methoxy groups causes a substantial downfield shift.
Experimental Protocols for Spectroscopic Analysis
For researchers synthesizing this compound, the following are generalized protocols for obtaining high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). D₂O is often a good choice for hydrochloride salts to observe the exchange of the N⁺H₂ protons.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS or DSS).
-
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is often the simplest method.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL). The hydrochloride salt may be analyzed directly, or the free base can be generated by neutralization.
-
Data Acquisition:
-
Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI for the free base).
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Processing:
-
The instrument software will generate the mass spectrum, plotting relative abundance against m/z.
-
Identify the molecular ion peak (or [M+H]⁺ in the case of ESI) and major fragment ions.
-
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
References
A Comparative Guide to Confirming the Absolute Configuration of 3,3-Dimethoxypyrrolidine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical determinant of its biological activity. In the realm of drug development, where enantiomers can exhibit vastly different pharmacological and toxicological profiles, the unambiguous assignment of stereochemistry is paramount. This guide provides a comprehensive comparison of modern analytical techniques for confirming the absolute configuration of 3,3-dimethoxypyrrolidine hydrochloride and its derivatives, offering insights into the principles, experimental protocols, and comparative advantages of each method.
The Central Challenge: Unveiling Chirality
Chirality, the property of a molecule that prevents its superimposition on its mirror image, gives rise to enantiomers.[1][2] These stereoisomers share identical physical properties in an achiral environment, making their differentiation and absolute configuration determination a significant analytical challenge.[2][3] For pyrrolidine derivatives, which are prevalent scaffolds in many pharmaceuticals, establishing the correct stereoisomer is a non-negotiable aspect of development and regulatory approval.
A Comparative Overview of Key Methodologies
The choice of method for determining absolute configuration is contingent on several factors, including the physical state of the sample (crystalline vs. oil), the presence of suitable chromophores, sample quantity, and access to specialized instrumentation. Here, we compare the most powerful and widely adopted techniques.
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[1][4][5] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6][7][8] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[1][] | Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[][10][11] |
| Sample Requirement | High-quality single crystal.[4][5][12] This can be challenging for oils or amorphous solids.[12][13][14] | Typically 2-15 mg of sample, which is recoverable.[12] The sample can be a neat liquid, oil, or in solution.[6][12] | Requires a suitable chromophore within the molecule to exhibit measurable absorptions.[15] | Milligram quantities of the purified alcohol or amine are needed for derivatization and NMR analysis.[10] |
| Success Rate | High, provided a suitable crystal can be obtained.[12] Co-crystallization techniques can improve the success rate for difficult-to-crystallize compounds.[14][16] | High for molecules that are amenable to computational analysis.[12] | Dependent on the presence and nature of the chromophore and the complexity of the molecule's conformational landscape. | High for secondary alcohols and amines where derivatization is straightforward and spectral analysis is unambiguous.[10][11] |
| Key Advantage | Provides a direct and unambiguous determination of the absolute configuration.[4] | Applicable to a wide range of molecules, including those that are difficult to crystallize.[6][7][17] | Highly sensitive and can be used for compounds with strong UV-Vis absorbing chromophores.[] | Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer.[18] |
| Key Limitation | The primary hurdle is obtaining a single crystal of sufficient quality.[4][12][14] | Relies on accurate quantum mechanical calculations for spectral interpretation, which can be computationally intensive.[7][8][17] | Not universally applicable, as it requires a chromophore near the stereocenter.[15] | It is an indirect method and can be prone to errors if the conformational model is not correctly interpreted.[11][19] |
In-Depth Analysis and Experimental Protocols
Single-Crystal X-ray Crystallography: The Gold Standard
X-ray crystallography stands as the most definitive method for determining the absolute configuration of chiral molecules.[1][4][14] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.[1]
Causality in Experimental Choice: This method is chosen when an unambiguous and direct structural determination is required and a high-quality single crystal of the this compound derivative can be obtained. The presence of a heavier atom (like the chloride in the hydrochloride salt) can enhance the anomalous dispersion effect, increasing the confidence in the absolute configuration assignment.[5][17]
Experimental Workflow: X-ray Crystallography
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7][8] Since enantiomers have mirror-image VCD spectra, comparing the experimental spectrum of an unknown compound to the computationally predicted spectrum for a specific enantiomer allows for the assignment of its absolute configuration.[7][8][17]
Causality in Experimental Choice: VCD is the method of choice when the this compound derivative is an oil, amorphous solid, or otherwise difficult to crystallize.[6][12][17] It provides a reliable determination of the absolute configuration in solution, which is often more relevant to the molecule's biological activity.
Experimental Protocol: VCD Analysis
-
Sample Preparation: Dissolve 2-15 mg of the purified enantiomer in a suitable solvent (e.g., CDCl3) to a concentration of approximately 0.1 M.[12][17]
-
Spectral Acquisition: Measure the IR and VCD spectra using a VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.[17]
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of the molecule using computational chemistry software.
-
For each low-energy conformer, calculate the theoretical IR and VCD spectra using Density Functional Theory (DFT).[7][17]
-
Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum.
-
If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation.[7][17] If the spectra are mirror images, the sample has the opposite absolute configuration.
-
Logical Relationship: VCD Analysis
Caption: The interplay between experimental and computational work in VCD analysis.
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)
ECD measures the differential absorption of circularly polarized light in the UV-Vis region, while ORD measures the change in optical rotation with wavelength.[][20][21] Similar to VCD, the absolute configuration can be determined by comparing the experimental ECD/ORD spectrum with that predicted by quantum mechanical calculations.[22]
Causality in Experimental Choice: This method is particularly useful for this compound derivatives that possess a suitable chromophore, such as an aromatic ring, which gives rise to a measurable Cotton effect.[15]
NMR Spectroscopy: The Mosher's Ester Method
The Mosher's ester method is a well-established NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[10][11][23] It involves the derivatization of the chiral substrate with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[19]
Causality in Experimental Choice: This method is applicable when the this compound derivative contains a secondary alcohol or amine functionality. It is a valuable alternative when crystallization is not feasible and specialized chiroptical instrumentation is unavailable.
Experimental Protocol: Mosher's Ester Analysis
-
Derivatization: React the chiral alcohol or amine separately with (R)-MTPA and (S)-MTPA to form the corresponding diastereomeric esters or amides.[11][13]
-
NMR Analysis: Acquire the ¹H NMR spectra for both diastereomers.
-
Data Analysis:
Conclusion: An Integrated Approach
The determination of the absolute configuration of this compound derivatives is a critical step that requires careful selection of the appropriate analytical methodology. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant bottleneck. In such cases, solution-state techniques like VCD and NMR-based methods provide powerful and reliable alternatives. A comprehensive approach, often involving the use of two independent methods, provides the highest level of confidence in the assigned absolute configuration, ensuring the scientific rigor required in modern drug development.
References
- 1. purechemistry.org [purechemistry.org]
- 2. Absolute configuration - Wikipedia [en.wikipedia.org]
- 3. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
- 14. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects [mdpi.com]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. taylorfrancis.com [taylorfrancis.com]
- 21. kud.ac.in [kud.ac.in]
- 22. Determination of the absolute configurations of flexible molecules: synthesis and theoretical simulation of electronic circular dichroism/optical rotation of some pyrrolo[2,3-b]indoline alkaloids--a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. matilda.science [matilda.science]
Benchmarking the Efficiency of 3,3-Dimethoxypyrrolidine Hydrochloride in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds. Its prevalence drives the continuous search for efficient and versatile synthetic methodologies. This guide provides an in-depth technical comparison of 3,3-Dimethoxypyrrolidine hydrochloride as a synthetic building block against prominent alternative routes for the preparation of substituted pyrrolidines, particularly focusing on the synthesis of N-aryl-3-pyrrolidinones.
The Strategic Value of this compound
This compound serves as a stable and convenient precursor to 3-pyrrolidinone. The dimethoxy ketal functionality acts as a protecting group for the ketone, which can be readily deprotected under acidic conditions. This strategy allows for the modification of the pyrrolidine nitrogen under conditions that might not be compatible with a free ketone.
Comparative Analysis of Synthetic Routes to N-Aryl-3-Pyrrolidinones
To objectively benchmark the efficiency of this compound, we will compare its utility in the synthesis of a representative N-aryl-3-pyrrolidinone with two powerful and widely adopted alternative methods: Reductive Amination of a 1,4-dicarbonyl precursor and the Buchwald-Hartwig amination.
Route 1: Synthesis via this compound
This approach involves a two-step sequence: N-arylation of 3,3-dimethoxypyrrolidine followed by acidic hydrolysis of the ketal to unveil the 3-oxo functionality. The N-arylation can be achieved through various methods, including the Buchwald-Hartwig amination.
Workflow for Route 1:
Caption: Synthesis of N-Aryl-3-pyrrolidinone from 3,3-Dimethoxypyrrolidine HCl.
Route 2: Reductive Amination of a Diketo Precursor
A highly efficient and convergent approach to N-aryl pyrrolidines involves the iridium-catalyzed successive reductive amination of a 1,4-dicarbonyl compound with an aniline derivative. This method constructs the pyrrolidine ring and introduces the N-aryl group in a single, elegant step.
Workflow for Route 2:
Caption: One-pot synthesis of N-Aryl-pyrrolidine via Reductive Amination.
This method has been shown to be highly effective, affording a variety of N-aryl-substituted pyrrolidines in good to excellent yields. For instance, the reaction of 2,5-hexanedione with aniline in the presence of an iridium catalyst and formic acid as a hydrogen donor can produce N-phenyl-2,5-dimethylpyrrolidine in up to 92% isolated yield[1].
Route 3: Direct Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the context of pyrrolidinone synthesis, it can be envisioned as the direct coupling of 3-pyrrolidinone with an aryl halide. However, the presence of the enolizable ketone in 3-pyrrolidinone can complicate this reaction. A more practical approach involves the coupling of a protected 3-pyrrolidinone or a precursor.
Workflow for Route 3:
Caption: Direct synthesis of N-Aryl-3-pyrrolidinone via Buchwald-Hartwig Amination.
The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent, as well as the nature of the aryl halide and the amine. While a powerful tool, optimization is often required to achieve high yields[2].
Quantitative Comparison of Synthetic Efficiency
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Number of Steps | Reported Yield | Advantages | Disadvantages |
| 1. 3,3-Dimethoxypyrrolidine HCl | 3,3-Dimethoxypyrrolidine HCl, Aryl halide | Pd catalyst, Ligand, Base, Acid | 2 | Dependent on N-arylation step | Stable starting material, avoids handling of potentially unstable 3-pyrrolidinone. | Two-step process, overall yield may be lower. |
| 2. Reductive Amination | 2,5-Hexanedione, Aniline derivative | Iridium catalyst, Formic acid | 1 | Up to 92%[1] | One-pot, highly convergent, excellent yields. | Requires a specific 1,4-dicarbonyl precursor. |
| 3. Buchwald-Hartwig Amination | 3-Pyrrolidinone, Aryl halide | Pd catalyst, Ligand, Base | 1 | Variable | Direct, potentially one-pot. | 3-Pyrrolidinone can be unstable, reaction optimization often necessary. |
Causality Behind Experimental Choices
The choice of synthetic route is dictated by several factors, including the availability of starting materials, desired substitution patterns, and scalability.
-
This compound is an excellent choice when a robust and storable precursor to the 3-pyrrolidinone core is required. The ketal protection allows for a wider range of reaction conditions to be employed for N-functionalization before the final deprotection. This can be particularly advantageous in complex, multi-step syntheses.
-
Reductive amination of diketones is a highly efficient and atom-economical method for the de novo synthesis of the N-aryl pyrrolidine ring. Its one-pot nature makes it an attractive option for rapid library synthesis and large-scale production, provided the corresponding 1,4-dicarbonyl compound is readily accessible. The use of a transfer hydrogenation approach with formic acid as the hydrogen source is also advantageous from a safety and handling perspective compared to using hydrogen gas.
-
The Buchwald-Hartwig amination offers a direct route for the N-arylation of the pre-formed pyrrolidine ring. This method is particularly powerful for creating a diverse range of N-aryl substituted products from a common intermediate. However, the potential for side reactions involving the enolizable ketone of 3-pyrrolidinone necessitates careful optimization of the reaction conditions.
Experimental Protocols
Protocol for Reductive Amination of 2,5-Hexanedione with Aniline[1]
Objective: To synthesize N-phenyl-2,5-dimethylpyrrolidine.
Materials:
-
2,5-Hexanedione
-
Aniline
-
Iridium catalyst (e.g., [Ir(cod)Cl]₂)
-
Ligand (e.g., a suitable phosphine ligand)
-
Formic acid (HCO₂H)
-
Solvent (e.g., Toluene)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a dried Schlenk tube, add the iridium catalyst (1.0 mol%), the ligand, 2,5-hexanedione (0.5 mmol, 1.0 equiv.), and aniline (0.6 mmol, 1.1 equiv.).
-
Add the solvent (2.0 mL) and formic acid (30.0 equiv.).
-
Stir the reaction mixture under an air atmosphere at 80 °C for 12 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with saturated brine (2-3 times).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford N-phenyl-2,5-dimethylpyrrolidine.
Expected Yield: Up to 92%[1].
Conclusion
This compound presents a valuable and strategic building block for the synthesis of 3-pyrrolidinone derivatives. Its stability and the ability to unmask the ketone at a late stage offer significant advantages in multi-step synthetic campaigns. However, for the direct and highly efficient synthesis of N-aryl pyrrolidines, one-pot methods like the iridium-catalyzed reductive amination of diketones offer superior yields and process economy. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the overall synthetic strategy.
References
Comparative Cross-Reactivity Analysis of 3,3-Dimethoxypyrrolidine Hydrochloride: A Guide for Researchers
Introduction: The Significance of Selectivity in Pyrrolidine-Based Drug Discovery
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous natural products and pharmacologically active compounds.[1] Its prevalence in approved drugs, targeting a wide array of biological pathways—from antibacterial and antiviral to anticancer and anti-inflammatory responses—underscores its versatility and importance in drug design.[1] 3,3-Dimethoxypyrrolidine hydrochloride, a key synthetic intermediate, offers a unique structural motif for the elaboration into novel therapeutic agents. However, the introduction of any new chemical entity into a biological system necessitates a thorough evaluation of its potential for off-target interactions, a phenomenon known as cross-reactivity.
Cross-reactivity occurs when a molecule binds to unintended targets, such as receptors or enzymes, that are structurally similar to the intended target.[2] This can lead to a variety of undesirable outcomes, including diminished therapeutic efficacy, adverse side effects, and misleading results in screening assays. For researchers and drug development professionals, a comprehensive understanding of a compound's cross-reactivity profile is therefore not merely a regulatory requirement, but a critical component of risk assessment and a predictor of clinical success.
This guide provides a framework for conducting cross-reactivity studies of this compound. We will objectively compare its potential binding profile with that of structurally related alternatives and provide detailed experimental protocols to generate supporting data. The methodologies described herein are designed to be robust and self-validating, empowering researchers to make informed decisions in their drug discovery programs.
Conceptual Framework: Designing a Cross-Reactivity Study
A successful cross-reactivity study hinges on a logical and well-defined experimental design. The core principle is to challenge a biological system with this compound and a panel of structurally similar compounds to assess their relative binding affinities for a range of relevant biological targets.
Caption: A logical workflow for a comprehensive cross-reactivity study.
Selection of Alternative Compounds
The choice of comparator compounds is critical for a meaningful cross-reactivity assessment. These should ideally be commercially available and possess structural similarities to this compound. For the purpose of this guide, we have selected the following representative pyrrolidine derivatives:
-
Pyrrolidine: The unsubstituted parent compound.
-
(S)-3-Hydroxypyrrolidine hydrochloride: Introduces a hydroxyl group, altering polarity and hydrogen bonding potential.
-
3,3-Dimethylpyrrolidine hydrochloride: Features gem-dimethyl substitution, providing steric bulk at the 3-position.
-
N-Methyl-2-pyrrolidinone: A lactam derivative with a different electronic profile.
These compounds can be sourced from various chemical suppliers.[3][4][5][6][7]
Identification of Potential Biological Targets
Given the broad biological activities of pyrrolidine derivatives, a panel of diverse targets is recommended. This could include, but is not limited to:
-
G-Protein Coupled Receptors (GPCRs): A large family of receptors involved in numerous physiological processes.
-
Ion Channels: Critical for neuronal signaling and muscle function.
-
Kinases and Proteases: Key enzyme families in cellular signaling and regulation.
The initial selection of targets can be guided by in silico predictions and the known pharmacology of structurally related compounds.
Experimental Methodologies
Primary Screening: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a high-throughput and cost-effective method for initial screening of cross-reactivity.[8][9][10][11] The principle lies in the competition between the test compound and a labeled antigen for binding to a limited amount of antibody. A lower signal indicates higher binding affinity of the test compound.
Detailed Protocol for Competitive ELISA:
-
Antigen Coating:
-
Dilute the target protein (receptor or enzyme) to an optimized concentration (e.g., 1-10 µg/mL) in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Wash the plate three times as described above.
-
-
Competition Reaction:
-
Prepare serial dilutions of this compound and the selected alternative compounds in assay buffer.
-
In a separate plate, mix 50 µL of each compound dilution with 50 µL of a fixed concentration of the corresponding biotinylated ligand (competitor).
-
Incubate for 1 hour at room temperature to allow for competitive binding.
-
Transfer 100 µL of the pre-incubated mixture to the antigen-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL/well of streptavidin-HRP conjugate, diluted in blocking buffer, and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL/well of 1N H₂SO₄.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against the logarithm of the compound concentration.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the labeled ligand binding) for each test compound.
-
Caption: Step-by-step workflow for the Competitive ELISA protocol.
Secondary Screening: Radioligand Binding Assay
For compounds showing significant activity in the primary screen, a radioligand binding assay is the gold standard for determining binding affinity with high sensitivity and specificity.[12][13][14][15][16] This technique measures the displacement of a radiolabeled ligand from its receptor by the test compound.
Detailed Protocol for Radioligand Binding Assay:
-
Membrane Preparation:
-
Prepare membrane homogenates from cells or tissues expressing the target receptor.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
50 µL of the test compound at various concentrations.
-
50 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
100 µL of the membrane preparation.
-
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.
-
Confirmatory Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For any positive hits from the binding assays, LC-MS/MS provides unambiguous identification and quantification of the bound compound.[17][18][19][20] This is particularly important for distinguishing between the parent compound and any potential metabolites that may be responsible for the observed cross-reactivity. A validated LC-MS/MS method for the quantification of pyrrolidine derivatives in biological matrices would be required.[17][18][19][21]
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise tabular format for easy comparison.
Table 1: Comparative IC50 Values from Competitive ELISA
| Compound | Target 1 IC50 (µM) | Target 2 IC50 (µM) | Target 3 IC50 (µM) |
| 3,3-Dimethoxypyrrolidine HCl | |||
| Pyrrolidine | |||
| (S)-3-Hydroxypyrrolidine HCl | |||
| 3,3-Dimethylpyrrolidine HCl | |||
| N-Methyl-2-pyrrolidinone |
Table 2: Comparative Ki Values from Radioligand Binding Assays
| Compound | Target 1 Ki (nM) | Target 2 Ki (nM) | Target 3 Ki (nM) |
| 3,3-Dimethoxypyrrolidine HCl | |||
| Pyrrolidine | |||
| (S)-3-Hydroxypyrrolidine HCl | |||
| 3,3-Dimethylpyrrolidine HCl | |||
| N-Methyl-2-pyrrolidinone |
A lower IC50 or Ki value indicates a higher binding affinity and, therefore, a greater potential for cross-reactivity. A compound with high affinity for multiple off-target receptors would be flagged for further investigation.
Conclusion: Towards a Comprehensive Cross-Reactivity Profile
The systematic approach outlined in this guide provides a robust framework for evaluating the cross-reactivity of this compound. By employing a combination of high-throughput screening, sensitive secondary assays, and confirmatory analytical techniques, researchers can build a comprehensive cross-reactivity profile. This information is invaluable for mitigating risks in drug development, ensuring the selection of lead candidates with the highest potential for safety and efficacy, and ultimately, accelerating the delivery of novel therapeutics to patients.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vizagchemical.com [vizagchemical.com]
- 4. Pyrrolidine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. 15 Pyrrolidine Manufacturers in 2025 | Metoree [us.metoree.com]
- 7. Pyrrolidine ( Azacyclopentane ) Pyrrolidine - 1000ml - SYNTHETIKA [synthetikaeu.com]
- 8. protocolsandsolutions.com [protocolsandsolutions.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 11. microbenotes.com [microbenotes.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 15. Receptor-Ligand Binding Assays [labome.com]
- 16. biophysics-reports.org [biophysics-reports.org]
- 17. A robust LC-MS/MS method for the determination of pidotimod in different biological matrixes and its application to in vivo and in vitro pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. youtube.com [youtube.com]
- 21. shimadzu.com [shimadzu.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,3-Dimethoxypyrrolidine Hydrochloride
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, experience-driven protocol for the safe handling and disposal of 3,3-Dimethoxypyrrolidine hydrochloride, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Know Your Compound
Understanding the specific hazards of this compound is the critical first step in its safe management. While a specific Safety Data Sheet (SDS) for this exact compound should always be the primary reference, we can infer its likely hazard profile from its structural components: the pyrrolidine ring and the hydrochloride salt.
-
Pyrrolidine Derivatives: The parent compound, pyrrolidine, is a flammable liquid that can cause severe skin burns and eye damage.[1][2] Derivatives often retain some of these hazardous characteristics.
-
Hydrochloride Salts: As a hydrochloride salt, this compound is likely to be a skin, eye, and respiratory tract irritant.[3] When dissolved in water, it can form a mildly acidic solution.
-
Toxicity: It should be considered harmful if swallowed or inhaled.[1]
Therefore, this compound must be handled as a hazardous chemical. All waste generated from its use is considered hazardous waste and must be disposed of according to strict regulatory protocols.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety mandates the use of appropriate Personal Protective Equipment (PPE) during all stages of handling and disposal. The following table outlines the minimum required PPE based on the potential hazards.
| Task | Required PPE | Rationale & Source |
| Routine Handling & Weighing | Nitrile gloves, safety glasses with side shields, lab coat. | To prevent skin and eye contact with the solid material. Standard laboratory practice for handling chemical irritants.[6][7] |
| Preparing Solutions | Nitrile gloves, chemical splash goggles, lab coat. | Goggles provide superior protection against splashes compared to safety glasses.[6] |
| Spill Cleanup | Two pairs of nitrile gloves, chemical splash goggles, lab coat or impervious gown, shoe covers. A respirator may be needed for large spills or in poorly ventilated areas.[6][8] | Enhanced protection is necessary to prevent significant exposure during spill management.[8] |
| Waste Packaging | Nitrile gloves, chemical splash goggles, lab coat. | Protects against accidental exposure while handling sealed waste containers. |
Expert Insight: Always inspect gloves for tears or punctures before use. When working with solutions, consider double-gloving. Contaminated clothing should be removed immediately, and the affected skin washed thoroughly with soap and water.[2][7] An emergency eyewash station and safety shower must be readily accessible.[6][9]
Waste Characterization and Segregation: Preventing Dangerous Reactions
Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator—the laboratory—to correctly characterize chemical waste.[4][5] this compound waste must be classified as hazardous.
Crucially, this waste must be segregated from other waste streams to prevent dangerous reactions.
-
Do NOT mix with:
-
Strong Oxidizers: Can lead to violent reactions.
-
Strong Bases: Will neutralize the hydrochloride salt, potentially releasing the free base form of the pyrrolidine derivative.
-
Acids: While it is a hydrochloride salt, mixing with other acids is poor practice and can lead to unintended reactions or create a more complex waste profile.[10]
-
Waste should be collected in a designated, compatible container, which must be kept closed at all times except when adding waste.[11][12]
Step-by-Step Disposal Protocol for Unused Product & Contaminated Materials
Disposal must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Never dispose of this chemical down the drain or in regular trash.[4][11]
Step 1: Container Selection Select a waste container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) bottle with a screw-on cap is a suitable choice.[11][13] Ensure the container is clean and dry before use.
Step 2: Waste Collection
-
Solids: Carefully transfer any unused or expired this compound into the designated waste container.
-
Contaminated Labware: Disposable items like weigh boats, contaminated gloves, and absorbent pads should be placed in a sealed, labeled plastic bag and then into the solid waste container.
-
Aqueous Solutions: Collect aqueous waste containing this compound in a separate, clearly labeled liquid waste container. Do not fill containers beyond 90% capacity to allow for expansion.[13]
Step 3: Labeling Proper labeling is a strict regulatory requirement.[5][14] Your EHS office will provide official hazardous waste tags. The label must include:
-
The full, unabbreviated chemical name: "this compound." For mixtures, list all components and their approximate percentages.[5]
-
The date waste was first added to the container (accumulation start date).
-
The specific hazards (e.g., Irritant, Harmful).
-
Your name, department, and lab number.
Step 4: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[11][14]
-
The SAA must be at or near the point of generation and under the control of lab personnel.[13]
-
Store the container in a secondary containment bin to prevent spills from spreading.[15]
-
Ensure it is segregated from incompatible materials.[11]
Step 5: Arranging for Pickup Contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for requesting a collection.
Managing Small Spills: A Procedural Workflow
Immediate and correct action during a spill is vital to minimize exposure and contamination.
Step 1: Alert & Evacuate
-
Alert personnel in the immediate area.
-
If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.
Step 2: Control & Contain
-
If safe to do so, eliminate all ignition sources, as related pyrrolidine compounds are flammable.[2][6]
-
Prevent the spill from spreading by encircling it with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[2][16] Work from the outside in.[17]
Step 3: Neutralize (for acidic solutions)
-
While the compound itself is a salt, solutions may be acidic. If dealing with an acidic solution, it can be neutralized by cautiously applying a weak base like sodium bicarbonate (soda ash).[15][16]
Step 4: Absorb & Collect
-
Once contained (and neutralized, if applicable), apply absorbent material over the entire spill.
-
Using non-sparking tools (e.g., plastic dustpan and brush), carefully collect all contaminated material.[2][18]
-
Place the collected waste into a designated hazardous waste container or a sealed, labeled bag.
Step 5: Decontaminate
-
Clean the spill area thoroughly with soap and water.[17]
-
Wipe the area dry with paper towels, which must also be disposed of as hazardous waste.
Step 6: Report
-
Report the spill to your laboratory supervisor and EHS office, even if you cleaned it up yourself.
Below is a decision-making workflow for handling a chemical spill.
Caption: Decision workflow for responding to a this compound spill.
Decontamination of Reusable Equipment
Glassware and equipment that have come into contact with this compound must be decontaminated before being returned to general use.
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., water, if the compound is soluble) in a fume hood. This initial rinseate must be collected and disposed of as hazardous liquid waste.
-
Wash: Wash the rinsed equipment thoroughly with soap and warm water.
-
Final Rinse: Rinse with deionized water and allow to dry completely.
By adhering to these rigorous, safety-first procedures, you uphold your professional responsibility to maintain a safe laboratory environment, ensure regulatory compliance, and contribute to the sustainable practice of science.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nj.gov [nj.gov]
- 3. 3,3-Dimethylpyrrolidine hydrochloride | C6H14ClN | CID 46736057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 16. jk-sci.com [jk-sci.com]
- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 18. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





